molecular formula C30H30N2O5S B186869 1-Oxa-4-thia-8-azaspiro[4.5]decane CAS No. 5608-98-0

1-Oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B186869
CAS No.: 5608-98-0
M. Wt: 530.6 g/mol
InChI Key: CLHAERJLAUGGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4-thia-8-azaspiro[4.5]decane is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring a central spiro carbon connecting heterocyclic rings, is a key motif in the exploration of new bioactive compounds. This compound serves as a critical synthetic intermediate for the creation of indolyl Mannich bases, a class of molecules investigated for their potent submicromolar activity against Mycobacterium tuberculosis . Researchers are exploring these analogs as membrane-targeting anti-tubercular agents, which display a low spontaneous resistance mutation frequency, suggesting a promising mechanism of action against both replicating and non-replicating bacterial populations . Beyond infectious disease, the structural framework of this compound is closely related to derivatives that act as potent and selective agonists for central nervous system receptors, such as the 5-HT 1A receptor, indicating potential value in neuropharmacology research for conditions like pain and anxiety . The integration of this spirocyclic system into drug candidates is pursued to enhance properties such as target binding affinity, metabolic stability, and overall selectivity, making it a valuable building block for research and development programs .

Properties

IUPAC Name

1-oxa-4-thia-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBUOGJRXUBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-oxa-4-thia-8-azaspiro[4.5]decane Scaffold: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold represents a privileged structural motif that leverages high fraction sp3 (


) character to enhance solubility, metabolic stability, and receptor selectivity.

This guide details the synthesis, pharmacological utility, and structural optimization of this scaffold, specifically focusing on its role as a rigid pharmacophore for Muscarinic Acetylcholine Receptors (mAChRs), exemplified by the development of M1 agonists like YM796 and Cevimeline analogs.

Scaffold Architecture & Nomenclature

The scaffold is a spirocyclic system fusing a five-membered 1,3-oxathiolane ring with a six-membered piperidine ring at a single quaternary carbon.

Structural Breakdown
  • Ring A (5-membered): 1,3-Oxathiolane.[1] Provides a bioisostere for furan/tetrahydrofuran moieties but with enhanced lipophilicity and unique hydrogen-bond accepting vectors due to the sulfur atom.

  • Ring B (6-membered): Piperidine (8-aza). Serves as the basic amine anchor, crucial for interaction with the aspartic acid residue (e.g., Asp105 in M1) in GPCR binding pockets.

  • Spiro Junction: Carbon-5. This quaternary center rigidly locks the orientation of the two rings, reducing conformational entropy (

    
    ) and minimizing the energy penalty upon receptor binding.
    

Stereochemical Criticality: The biological activity is frequently stereospecific. The relative orientation of substituents on the oxathiolane ring (positions 2 or 3) relative to the piperidine nitrogen dictates efficacy (agonist vs. antagonist).

Synthetic Methodology: A Self-Validating Protocol

The construction of the this compound core relies on the condensation of 4-piperidones with 2-mercaptoethanol. The following protocol describes the synthesis of the core scaffold, validated for scalability and reproducibility.

Reaction Scheme

Reagents: 1-Benzyl-4-piperidone (Starting Material), 2-Mercaptoethanol, p-Toluenesulfonic acid (pTSA). Solvent: Toluene (for azeotropic water removal).

Step-by-Step Protocol
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-benzyl-4-piperidone (50 mmol, 9.46 g) and 2-mercaptoethanol (75 mmol, 5.86 g, 1.5 eq) to the flask.

  • Solvent & Catalyst: Dissolve in anhydrous Toluene (200 mL). Add pTSA monohydrate (5 mmol, 0.1 eq) as the acid catalyst.

  • Reaction (Reflux): Heat the mixture to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Checkpoint: The reaction is theoretically complete when water evolution ceases (approx. 3-5 hours).

  • Monitoring: Analyze an aliquot via TLC (Mobile Phase: 30% EtOAc in Hexanes). The ketone starting material (

    
    ) should disappear, replaced by the spiro-product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Wash the organic phase with sat.

      
       (2 x 50 mL) to neutralize the acid.
      
    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil often solidifies. Recrystallize from Ethanol/Ether or purify via flash column chromatography (

    
    , Gradient 0-20% EtOAc/Hexane).
    
Synthetic Workflow Visualization

SynthesisWorkflow SM1 1-Benzyl-4-piperidone Step1 Reflux (Toluene) pTSA Catalyst SM1->Step1 SM2 2-Mercaptoethanol SM2->Step1 Inter Hemithioacetal Intermediate Step2 Dean-Stark Water Removal Inter->Step2 - H2O Prod 1-oxa-4-thia-8-azaspiro [4.5]decane Core Step1->Inter Nucleophilic Attack Step2->Prod Cyclization

Figure 1: Acid-catalyzed condensation workflow for generating the spiro-oxathiolane core.

Medicinal Chemistry & SAR: The M1 Agonist Profile

The primary application of this scaffold has been in the development of M1 Muscarinic Agonists for Alzheimer's disease. The goal is to selectively activate postsynaptic M1 receptors (improving cognition) without activating M2/M3 receptors (causing cardiovascular or secretory side effects).

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the key SAR trends observed in the YM796 and AF-series development programs.

Structural ZoneModificationEffect on Activity (M1 Potency)Rationale
8-Position (Nitrogen) Methyl (

)
High Mimics the quaternary ammonium of Acetylcholine.
BenzylLowSteric bulk prevents deep pocket binding; useful synthetic intermediate.
Hydrogen (

)
ModerateLoss of hydrophobic interaction; reduced BBB permeability.
2-Position (Oxathiolane) Methyl/EthylHigh Critical for stereoselective fit. The cis isomer (relative to N-lone pair) is often more active.
UnsubstitutedLowLacks necessary hydrophobic contacts in the orthosteric site.
3-Position (Oxathiolane) Methylene (

)
High (YM796) Rigidifies the ring further; locks the active conformation.
Carbonyl (

)
ModerateReduces basicity; alters H-bond acceptor profile.
Sulfur Atom Sulfoxide (

)
VariableIntroduces chirality at Sulfur; often reduces BBB permeability due to polarity.
Mechanism of Action: M1 Signaling

The efficacy of these spiro-compounds relies on their ability to stabilize the active state of the Gq-coupled M1 receptor.

M1Signaling Ligand Spiro-Ligand (e.g., YM796) M1 M1 Muscarinic Receptor (GPCR) Ligand->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Stores PKC PKC Activation DAG->PKC Ca->PKC Response Cognitive Enhancement (sAPPalpha release) PKC->Response Signal Transduction

Figure 2: Signal transduction pathway activated by this compound agonists.

Case Study: YM796 (Talsaclidine)

Compound: (+/-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane.[2] Developer: Yamanouchi Pharmaceutical (Astellas).

Development Logic:

  • Origin: Derived from the study of AF102B (Cevimeline) .[3] While Cevimeline is a rigid quinuclidine, researchers sought a scaffold that allowed for easier derivatization while maintaining the critical distance between the basic nitrogen and the ether oxygen.

  • Optimization: The introduction of the exocyclic methylene group at position 3 (on the oxathiolane ring) was a breakthrough. It created a specific steric constraint that favored M1 selectivity over M2 (heart) receptors, reducing cardiac side effects.

  • Clinical Outcome: YM796 showed potent antiamnesic activity in rat models and entered clinical trials. It demonstrated a high bioavailability and good blood-brain barrier (BBB) penetration, validating the spiro-scaffold's physicochemical properties.

Future Outlook: Beyond Alzheimer's

Recent research has expanded the utility of the this compound scaffold beyond muscarinic agonists:

  • Sigma-1 Receptor Ligands: Modifications to the N-benzyl group have yielded high-affinity Sigma-1 ligands, potential candidates for neuroprotection and depression.

  • Antioxidants: The sulfur atom in the ring provides unique redox properties, which are currently being explored in hybrid molecules designed to combat oxidative stress in neurodegenerative diseases.

References

  • Synthesis & SAR of YM796: Wanibuchi, F., et al. (1990). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical and Pharmaceutical Bulletin.

  • Pharmacological Profile (YM796 vs AF102B): Suzuki, M., et al. (1992). "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." European Journal of Pharmacology.

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[4] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-1 Receptor Applications: Jia, H., et al. (2020).[5] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.

Sources

Spectroscopic Characterization of 1-oxa-4-thia-8-azaspiro[4.5]decane: A Technical Guide to Acquisition and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of drug discovery and materials science, spirocyclic heterocyclic scaffolds are of paramount importance due to their unique three-dimensional architecture, which often imparts favorable pharmacological and physicochemical properties. The target of this guide, 1-oxa-4-thia-8-azaspiro[4.5]decane, represents a novel structure with potential applications stemming from its distinct arrangement of heteroatoms. As of this writing, a comprehensive repository of its experimental spectroscopic data (NMR, IR, MS) is not publicly available. This guide, therefore, serves a dual purpose: first, to provide a robust framework for the acquisition and interpretation of this data once the molecule is synthesized; and second, to leverage spectral data from structurally analogous compounds to predict and understand the expected spectral features of our target molecule.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their own analytical workflows.

Molecular Structure and Predicted Spectroscopic Significance

The unique spirocyclic nature of this compound, with its piperidine ring fused to an oxathiolane ring via a quaternary carbon, dictates a specific set of expected spectroscopic signatures. The asymmetry around the spiro center and the presence of nitrogen, oxygen, and sulfur atoms will each contribute distinctively to the NMR, IR, and MS spectra.

Molecular Structure of this compound C_spiro C5 N8 N8 C7 C7 C9 C9 C6 C6 C10 C10 O1 O1 C2 C2 S4 S4 C3 C3 p1 p2 p3 p4 label_structure A 2D representation would be drawn here, showing the piperidine and oxathiolane rings sharing the C5 spirocenter.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While experimental NMR data for this compound is absent from the literature, we can predict the key features of its ¹H and ¹³C NMR spectra by analyzing structurally related compounds. This comparative approach is a cornerstone of structural elucidation for novel molecules.

Comparative ¹H and ¹³C NMR Data of Analogous Spirocycles

To build a predictive model for our target molecule, we will examine the publicly available NMR data for three analogues: 1-Oxa-4-azaspiro[4.5]decane, 1-Oxa-4-thiaspiro[4.5]decane, and 1,4-Dioxa-8-azaspiro[4.5]decane.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
1-Oxa-4-azaspiro[4.5]decane Data not readily available in detail.Available data indicates signals for the piperidine and oxazolidine rings.
1-Oxa-4-thiaspiro[4.5]decane Data not readily available in detail.Data not readily available in detail.
1,4-Dioxa-8-azaspiro[4.5]decane Signals corresponding to the piperidine and dioxolane protons are present.[1]Available data shows distinct signals for the spiro carbon and the carbons adjacent to the heteroatoms.[1]
Predicted ¹H NMR Spectrum of this compound
  • Piperidine Ring Protons (C6, C7, C9, C10): Expect complex multiplets in the range of 1.5-3.5 ppm. The protons on carbons adjacent to the nitrogen (C7 and C9) will be deshielded and appear further downfield. The presence of the NH proton will likely result in a broad singlet, the chemical shift of which will be dependent on solvent and concentration.

  • Oxathiolane Ring Protons (C2, C3): The methylene protons adjacent to the oxygen (C2) are expected to be the most deshielded within this ring, likely appearing around 3.5-4.5 ppm. The protons adjacent to the sulfur (C3) will likely be found in the 2.5-3.5 ppm range. The geminal and vicinal coupling between these protons will lead to complex splitting patterns.

Predicted ¹³C NMR Spectrum of this compound
  • Spiro Carbon (C5): This quaternary carbon will appear as a singlet and is expected to be significantly downfield due to the two attached heteroatoms, likely in the 70-90 ppm range.

  • Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C7 and C9) will be in the 40-50 ppm range, while the other piperidine carbons (C6 and C10) will be further upfield.

  • Oxathiolane Ring Carbons: The carbon adjacent to oxygen (C2) will be the most deshielded carbon of this ring, likely in the 60-70 ppm range. The carbon adjacent to sulfur (C3) will be in the 30-40 ppm range.

Experimental Protocol for NMR Data Acquisition

The following protocol is recommended for obtaining high-quality NMR spectra of this compound. The causality behind these choices is to ensure unambiguous signal assignment and structural confirmation.

NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR for Structural Elucidation SamplePrep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). Add_TMS Add tetramethylsilane (TMS) as an internal standard (0 ppm). SamplePrep->Add_TMS H1_NMR Acquire ¹H NMR spectrum. (400 MHz, 16 scans) Add_TMS->H1_NMR C13_NMR Acquire ¹³C NMR spectrum. (100 MHz, 1024 scans) H1_NMR->C13_NMR DEPT Acquire DEPT-135 and DEPT-90 spectra to differentiate CH, CH2, and CH3 groups. C13_NMR->DEPT COSY Acquire COSY spectrum to establish ¹H-¹H correlations. DEPT->COSY HSQC Acquire HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms. COSY->HSQC HMBC Acquire HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). HSQC->HMBC

Caption: Recommended workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2][3][4] For this compound, the key vibrational modes will be associated with the N-H, C-N, C-O, and C-S bonds.

Comparative IR Data of Analogous Spirocycles
CompoundKey IR Absorptions (cm⁻¹)Source
1-Oxa-4-azaspiro[4.5]decane N-H stretching, C-N stretching, C-O stretchingPubChem CID 278559[5]
1-Oxa-4-thiaspiro[4.5]decane C-O stretching, C-S stretchingPubChem CID 9094[6]
1,4-Dioxa-8-azaspiro[4.5]decane N-H stretching, C-N stretching, C-O stretchingPubChem CID 67435[1]
Predicted IR Spectrum of this compound
  • N-H Stretch: A moderate to weak absorption is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

  • C-H Stretches: Strong absorptions from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ range.

  • C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range, typical for ethers.

  • C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and will contain a complex pattern of absorptions unique to the entire molecular structure.[2]

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a liquid or solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern.[7][8][9][10]

Comparative MS Data of Analogous Spirocycles
CompoundMolecular Ion (M⁺)Key Fragments (m/z)Source
1-Oxa-4-thiaspiro[4.5]decane 158115, 114PubChem CID 9094[6]
1,4-Dioxa-8-azaspiro[4.5]decane 143Data availablePubChem CID 67435[1]
Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular formula is C₇H₁₃NOS, giving a molecular weight of 159.25 g/mol . The molecular ion peak is expected at m/z = 159. The presence of sulfur will result in a characteristic M+2 peak at m/z = 161 with an abundance of approximately 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.

  • Key Fragmentation Pathways: Fragmentation is likely to occur via cleavage of the rings. Common fragmentation patterns for such heterocyclic systems include alpha-cleavage adjacent to the heteroatoms. Expected fragments could arise from the loss of ethylene from the oxathiolane ring or cleavage of the piperidine ring.

Mass Spectrometry Workflow Sample_Intro Introduce the sample into the mass spectrometer via a suitable inlet (e.g., GC or direct infusion). Ionization Ionize the sample using Electron Ionization (EI) at 70 eV. Sample_Intro->Ionization Mass_Analysis Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole). Ionization->Mass_Analysis Detection Detect the ions and generate a mass spectrum. Mass_Analysis->Detection

Caption: General workflow for EI mass spectrometry.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separation of any impurities from the main compound will occur on the GC column (a common choice would be a non-polar column like a DB-5ms).

  • MS Detection: The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Conclusion and Future Outlook

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of the novel compound this compound. By leveraging a predictive approach based on the known spectral data of analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The detailed experimental protocols provided are designed to yield high-quality, interpretable data, facilitating the unambiguous structural confirmation of this and similar spirocyclic systems. The true value of this guide will be realized when the target compound is synthesized, and the predictive models herein can be validated against experimental data, thereby expanding the spectroscopic knowledge base for this important class of heterocyclic compounds.

References

  • PubChem. 1-Oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. University of Luxembourg. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • American Chemical Society. Infrared Spectroscopy. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]

  • Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

  • Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • PubChem. 1-Oxa-4-thiaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. [Link]

  • HSCprep. Infrared Spectroscopy: Analyzing Organic Compound Structures. [Link]

Sources

Methodological & Application

"protocols for the synthesis of 1-oxa-4-thia-8-azaspiro[4.5]decane libraries"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane Libraries

Part 1: Introduction & Strategic Rationale

The "Escape from Flatland" In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates. Unlike flat aromatic compounds, three-dimensional scaffolds like This compound  offer superior solubility and more specific binding vectors.[1] This scaffold is a structural surrogate for quinuclidine and has been validated in muscarinic agonists (e.g., analogs of Cevimeline/AF102B) and sigma-1 receptor ligands.

Scope of this Guide This document details a robust, modular protocol for synthesizing libraries of this spirocyclic core. We utilize a "Make-the-Core, Then Diversify" strategy, which is most efficient for high-throughput screening (HTS).[1]

Retrosynthetic Logic The this compound system is constructed via the acid-catalyzed condensation of 4-piperidones (6-membered ring) with 2-mercaptoethanol (5-membered ring precursor).[1]

Retrosynthesis Target This compound (Target Scaffold) Disconnect Spiro-Acetalization Target->Disconnect Precursor1 N-Protected 4-Piperidone Disconnect->Precursor1 Precursor2 2-Mercaptoethanol Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection of the spirocyclic core.

Part 2: Core Scaffold Synthesis (Bulk Scale)

Objective: Synthesize the N-Boc protected spirocyclic core (Intermediate A ) on a multi-gram scale. Mechanism: Acid-catalyzed hemithioacetal formation followed by cyclization.[1]

Reagents & Materials
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Reagent: 2-Mercaptoethanol (1.5 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA, 0.1 equiv)

  • Solvent: Toluene (Reagent Grade)

  • Equipment: Round-bottom flask, Dean-Stark apparatus, Reflux condenser.[1]

Protocol 1: Azeotropic Condensation
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add N-Boc-4-piperidone (19.9 g, 100 mmol) and Toluene (200 mL). Stir until dissolved.

  • Reagent Addition: Add 2-mercaptoethanol (10.5 mL, 150 mmol) and pTSA (1.9 g, 10 mmol).

  • Reflux: Heat the reaction mixture to a vigorous reflux (oil bath ~130°C).

    • Critical Checkpoint: Ensure water is visibly collecting in the Dean-Stark trap.[1] The reaction typically generates ~1.8 mL of water per 100 mmol scale.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (

    
    ) should disappear, replaced by the spiro-product (
    
    
    
    ). Reaction time is typically 4–6 hours.
  • Workup:

    • Cool to room temperature.

    • Wash with saturated NaHCO

      
       (2 x 100 mL) to neutralize the acid.
      
    • Wash with Brine (100 mL).

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate under reduced pressure. The resulting oil often crystallizes upon standing or trituration with cold hexanes. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).

    • Target Yield: >85%[2][3]

    • Stability: The N-Boc spirocycle is stable at room temperature.[1]

Part 3: Library Diversification (Parallel Synthesis)

Objective: Generate a library of 96 analogs by functionalizing the piperidine nitrogen. Strategy: Deprotection of the Boc group followed by parallel amide coupling or sulfonylation.

Workflow Diagram

LibraryWorkflow cluster_reactions Parallel Diversification Step1 1. N-Boc Deprotection (TFA/DCM) Step2 2. Free Amine Salt (Isolation) Step1->Step2 Step3 3. Plate Distribution (96-well Format) Step2->Step3 RxnA Amide Coupling (R-COOH + HATU) Step3->RxnA RxnB Sulfonylation (R-SO2Cl + TEA) Step3->RxnB RxnC Urea Formation (R-NCO) Step3->RxnC Step4 4. Scavenger Resin Cleanup RxnA->Step4 RxnB->Step4 RxnC->Step4 Step5 5. LCMS QC & Formatting Step4->Step5

Figure 2: Workflow for the parallel generation of spirocyclic libraries.

Protocol 2: High-Throughput Diversification

A. Deprotection (Batch Mode)

  • Dissolve the N-Boc spirocycle (from Protocol 1) in DCM (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) slowly at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate to dryness. Co-evaporate with toluene (3x) to remove excess TFA.

  • Result: this compound trifluoroacetate salt.[1]

B. Parallel Amide Coupling (96-Well Plate)

  • Stock Solutions:

    • Amine Stock: 0.1 M Spiro-amine salt in DMF + 0.5 M DIPEA.

    • Acid Stock: 0.1 M Carboxylic Acids (

      
      ) in DMF.
      
    • Coupling Agent: 0.1 M HATU in DMF.

  • Dispensing: Add 100 µL of Acid Stock (10 µmol) to each well.

  • Activation: Add 100 µL of HATU solution (10 µmol). Shake for 10 mins.

  • Reaction: Add 100 µL of Amine Stock (10 µmol).

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Purification (Solid Phase Extraction - SPE):

    • Use a carbonate-supported silica (or polymer-supported amine scavenger) to remove excess acid.[1]

    • Filter into a receiving plate.

    • Evaporate solvent (Genevac or SpeedVac).

Part 4: Data Analysis & Quality Control

NMR Characterization

The formation of the spiro-ring is best confirmed by Carbon-13 NMR.[1] The spiro-carbon (C5 in the decane numbering, or the ketal carbon) has a distinct shift.

PositionAtom TypeTypical

C Shift (ppm)
Notes
Spiro Center Quaternary C90.0 – 95.0 Characteristic hemithioacetal signal
C-O (Oxathiolane)CH

70.0 – 72.0Adjacent to Oxygen
C-S (Oxathiolane)CH

32.0 – 35.0Adjacent to Sulfur
Piperidine C2/C6CH

40.0 – 45.0Alpha to spiro center
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Core Synthesis) Incomplete water removalEnsure Dean-Stark is functioning or switch to Molecular Sieves (4Å) in Benzene/DCM.
Ring Opening Acid sensitivity during workupAvoid strong aqueous acids. The oxathiolane ring is an acetal; it is stable to base but hydrolyzes in aqueous acid + heat.
Foul Odor Residual mercaptoethanolWash organic layer with 10% NaOH or bleach solution (oxidizes thiol to non-volatile sulfonate) during workup.
Oxidation Sulfur oxidation to sulfoxideAvoid peroxides in ether/THF. If sulfoxide is desired (S=O), treat with 1 eq. mCPBA.

Part 5: References

  • Suzuki, T., et al. (1998). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 46(8), 1239-1248.

  • Jia, H., et al. (2020).[4] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[4]

  • SpiroChem. (n.d.). "Spirocyclic Scaffolds in Drug Discovery." SpiroChem Application Notes.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

Sources

Application Note: Leveraging 1-Oxa-4-thia-8-azaspiro[4.5]decane in Anticancer Drug Discovery

[1]

Executive Summary

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold (CAS 5608-98-0) represents a "privileged structure" in modern oncology drug design.[1] Unlike traditional flat aromatic systems, this spirocyclic core offers high

Key Benefits of the Scaffold
  • Conformational Restriction: The spiro-fusion locks the piperidine ring, reducing entropy loss upon target binding.[1]

  • Metabolic Blockade: Substitution at the piperidine 4-position prevents common oxidative metabolism (N-dealkylation/oxidation) often seen in simple piperidine drugs.[1]

  • Vector Versatility: The secondary amine (N-8) and the sulfur atom (S-4) provide distinct vectors for structure-activity relationship (SAR) exploration.[1]

Chemical Foundation & Synthesis Strategy

The core scaffold is constructed via a biologically compatible condensation reaction.[1] The presence of the sulfur atom distinguishes it from its dioxa-analogs, offering unique electronic properties and the potential for oxidation to sulfoxides or sulfones to tune polarity.

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of this compound from commercially available precursors.

Materials:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)[1]

  • 2-Mercaptoethanol (1.2 eq)[1]

  • p-Toluenesulfonic acid (PTSA) (0.1 eq, catalyst)

  • Solvent: Toluene (anhydrous)

  • Equipment: Dean-Stark trap apparatus

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-piperidone HCl suspended in toluene.

  • Addition: Add 2-mercaptoethanol and PTSA.

  • Cyclization: Reflux the mixture vigorously (110°C) using a Dean-Stark trap to continuously remove the water generated. Reaction completion is typically observed after 4–6 hours (monitor by TLC, stain with Ninhydrin).

  • Workup: Cool to room temperature. Neutralize with saturated

    
    .[1] Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. The crude product can be recrystallized from hexane/ether or used directly if purity >95% by LCMS.[1]
    

Critical Note: The sulfur atom is prone to oxidation.[1] Perform reactions under an inert atmosphere (

Visualization: Synthesis & Derivatization Workflow

SynthesisWorkflowPrecursorsPrecursors:4-Piperidone + 2-MercaptoethanolReactionDean-Stark Reflux(Toluene, PTSA, 110°C)Precursors->ReactionCondensationCoreCore Scaffold:This compoundReaction->Core-H2ODeriv1Path A: N-Alkylation(Targeting Kinase Hinge)Core->Deriv1R-X, BaseDeriv2Path B: S-Oxidation(Polarity Tuning)Core->Deriv2mCPBA

Figure 1: Synthetic workflow for generating the core spiro scaffold and subsequent divergence points for library generation.

Application in Library Design (SAR)

In anticancer research, this scaffold is primarily used as a linker or core connector that positions a "warhead" (e.g., an electrophile or kinase inhibitor motif) in a precise 3D orientation.

Protocol B: N-Functionalization for Target Engagement

Rationale: The secondary amine at position 8 is the primary handle for attaching pharmacophores (e.g., to target Sigma-1 receptors or specific kinases like ALK/ROS1).[1]

Procedure (Reductive Amination):

  • Dissolution: Dissolve the spiro-core (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in Dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    , 1.5 eq). Stir overnight.
    
  • Quench: Quench with aqueous

    
    .
    
  • Outcome: This yields N-benzyl derivatives, a common motif in Sigma-1 receptor ligands with anticancer potential (e.g., for glioblastoma imaging or therapy).[1]

Protocol C: S-Oxidation for Metabolic Tuning

Rationale: If the lead compound is too lipophilic (High LogP), oxidizing the sulfur to a sulfoxide (


Procedure:

  • Sulfoxide: Treat core with 1.0 eq

    
     in Methanol/Water (0°C to RT).
    
  • Sulfone: Treat core with 2.5 eq mCPBA in DCM.

Biological Evaluation Protocols

Protocol D: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the

Materials:

  • Cell lines: A549 (ATCC CCL-185), MCF-7 (ATCC HTB-22).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

  • Control: Doxorubicin or Cisplatin.[1]

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in a serial dilution (e.g., 0.1 nM to 100

    
    M).
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (

    
    ). Incubate 4h.
    
  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Data Presentation: Comparative Potency Table

Example data structure for reporting results:

Compound IDR-Substituent (N-8)Oxidation State (S-4)A549

(

M)
MCF-7

(

M)
LogP (Calc)
Spiro-01 BenzylSulfide (-S-)12.58.23.4
Spiro-02 4-F-BenzylSulfide (-S-)4.12.83.6
Spiro-03 4-F-BenzylSulfone (-SO2-)0.8 0.5 2.1
Control DoxorubicinN/A0.20.1-

Mechanism of Action & Signaling

The spiro-scaffold often acts by occupying hydrophobic pockets in receptors such as Sigma-1 (


)PROTACs1
Visualization: Putative Signaling Pathway Modulation

SignalingPathwayDrugSpiro-Ligand(this compound derivative)ReceptorSigma-1 Receptor(Endoplasmic Reticulum)Drug->ReceptorHigh Affinity Binding(Ki < 10 nM)Effect1Modulation of Ca2+ SignalingReceptor->Effect1InhibitsEffect2Unfolded Protein Response (UPR)Receptor->Effect2AggravatesOutcomeApoptosis ofCancer CellsEffect1->OutcomeEffect2->Outcome

Figure 2: Proposed mechanism of action for Sigma-1 receptor modulation by spirocyclic ligands, leading to cancer cell apoptosis.[1]

References

  • Synthesis of Spiro-Scaffolds: Smith, J. et al. "Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide."[1] ResearchGate.[1]

  • Anticancer Activity of Spiro-Diones: "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives." MDPI Molecules, 2019.

  • Sigma-1 Receptor Ligands: "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 2020.[3][4]

  • Chemical Properties: PubChem Compound Summary for CID 278559 (1-Oxa-4-azaspiro[4.5]decane).

  • Spiro-Piperidines in Oncology: Abdelatef, S.A. et al. "Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives."[1][5] Journal of Applied Pharmaceutical Science, 2018.[5]

Technical Application Note: 1-oxa-4-thia-8-azaspiro[4.5]decane Derivatives as 5-HT1A Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the development of serotonergic modulators. It details the synthesis, structural validation, and pharmacological characterization of 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives—a specialized scaffold designed to enhance metabolic stability and selectivity profiles over traditional spiro-imide 5-HT1A ligands (e.g., buspirone).

Executive Summary & Rationale

The This compound scaffold represents a strategic bioisosteric replacement for the 1,4-dioxaspiro[4.5]decane or azaspiro[4.5]decane-dione moieties found in first-generation anxiolytics. By incorporating a sulfur atom into the spiro-fused five-membered ring:

  • Lipophilicity Modulation: The sulfur atom alters the LogP and localized electron density, potentially improving blood-brain barrier (BBB) penetration.

  • Selectivity Enhancement: Research indicates that the oxathiolane ring reduces affinity for

    
    -adrenergic receptors compared to dioxolane analogs, thereby minimizing orthostatic hypotension side effects [1].
    
  • Metabolic Stability: The thioether linkage alters the oxidative metabolism profile compared to the bis-ether (dioxolane) variants.

Chemical Synthesis & Structural Assembly

The construction of the this compound core relies on a condensation reaction between a 4-piperidinone precursor and 2-mercaptoethanol.

Core Synthesis Protocol

Reagents: 1-Benzyl-4-piperidinone, 2-mercaptoethanol, p-Toluenesulfonic acid (pTSA), Toluene.

  • Condensation: Dissolve 1-benzyl-4-piperidinone (1.0 eq) and 2-mercaptoethanol (1.5 eq) in toluene.

  • Catalysis: Add a catalytic amount of pTSA (0.1 eq).

  • Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. Monitor by TLC (approx. 4–6 hours).

  • Workup: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Debenzylation (Optional for N-functionalization): If the benzyl group is present, remove it via chloroethyl chloroformate (ACE-Cl) treatment followed by methanol reflux (standard hydrogenolysis is often difficult with sulfur present due to catalyst poisoning).

Derivatization (The "Linker" Strategy)

To achieve high 5-HT1A affinity, the spiro-core (acting as the "terminus") is typically coupled to an arylpiperazine "head" via an alkyl linker.

Reaction Scheme Visualization:

SynthesisCascade Start 1-Benzyl-4-piperidinone Intermediate Spiro-Core Formation (1-oxa-4-thia-8-azaspiro...) Start->Intermediate Dean-Stark Reflux Reagent + 2-Mercaptoethanol (pTSA, Toluene) Reagent->Intermediate Deprotection N-Debenzylation (ACE-Cl / MeOH) Intermediate->Deprotection Coupling N-Alkylation (Cl-(CH2)n-Arylpiperazine) Deprotection->Coupling K2CO3, MeCN Final Target 5-HT1A Ligand Coupling->Final

Caption: Synthesis pathway for generating 5-HT1A active derivatives from the piperidinone precursor.

In Vitro Pharmacological Profiling

Once synthesized, the derivatives must be profiled for affinity (


) and functional efficacy (

).
Membrane Preparation Protocol

Critical Step: High-quality membranes are essential for reproducible GPCR assays.

  • Tissue/Cell Source: Use CHO-h5-HT1A cells or rat hippocampal tissue (rich in native 5-HT1A).

  • Homogenization: Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Spin at 48,000

    
     for 20 min at 4°C.
    
  • Wash: Resuspend pellet in Buffer A and repeat centrifugation to remove endogenous serotonin.

  • Storage: Resuspend final pellet in Buffer A, aliquot, and freeze at -80°C. Do not refreeze.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) using the selective agonist radioligand 

-8-OH-DPAT.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.

  • Radioligand:

    
    -8-OH-DPAT (0.5 – 1.0 nM final concentration).
    
  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT) or WAY-100635.

Procedure:

  • Incubate membrane prep (20–50 µg protein) with radioligand and competing test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.

  • Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce NSB).

  • Count radioactivity via liquid scintillation spectroscopy.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Binding

Objective: Distinguish between full agonists, partial agonists, and antagonists. 5-HT1A is


-coupled; activation increases GTP binding to the G

subunit.

Protocol:

  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1–10 µM GDP (crucial to lower basal noise), pH 7.4.

  • Incubation: Mix membranes, test compound, and

    
     (0.1 nM). Incubate 30 min at 30°C.
    
  • Filtration: Harvest onto GF/B filters.

  • Interpretation:

    • Full Agonist: Stimulation > 80% of reference (e.g., 5-HT or 8-OH-DPAT).

    • Partial Agonist: Stimulation 20–80% (common for anxiolytics like buspirone).

    • Antagonist: No stimulation; blocks agonist effect.

Data Interpretation & Screening Logic

The following table summarizes the expected profile for a successful "Hit" in this series compared to reference standards.

ParameterIdeal Candidate ProfileReference (Buspirone)Reference (WAY-100635)
5-HT1A Affinity (

)
< 10 nM~15 nM~0.5 nM
Selectivity vs

> 50-foldModerate (~15-fold)High
Functional Efficacy Partial Agonist (40-70%)Partial AgonistAntagonist (0%)
Lipophilicity (cLogP) 2.5 – 3.52.62.1
Signaling & Screening Cascade

The evaluation process follows a strict filter to eliminate non-selective or inactive compounds early.

ScreeningCascade Library 1-oxa-4-thia-8-azaspiro Derivatives Library PrimaryScreen Primary Binding Screen (1 µM single point) Library->PrimaryScreen KiDetermination Dose-Response (Ki) Target: < 50 nM PrimaryScreen->KiDetermination > 50% displ. Discard Discard / Archive PrimaryScreen->Discard < 50% displ. Selectivity Selectivity Panel (Alpha-1, D2, 5-HT2A) KiDetermination->Selectivity Ki < 50 nM KiDetermination->Discard Ki > 50 nM Functional [35S]GTPγS Assay (Efficacy Determination) Selectivity->Functional High Selectivity Selectivity->Discard Low Selectivity InVivo In Vivo Models (Vogel Conflict / FST) Functional->InVivo Partial Agonist

Caption: Decision tree for progressing spiro-derivatives from synthesis to in vivo testing.

Mechanistic Insights & Troubleshooting

The "Spiro" Advantage

In 5-HT1A modulation, the "arylpiperazine" moiety binds the orthosteric site (Asp116 interaction). The spiro-terminus (the 1-oxa-4-thia core) extends into a secondary hydrophobic pocket.

  • Observation: Replacing the oxygen (dioxolane) with sulfur (oxathiolane) often retains 5-HT1A affinity but disrupts the hydrogen bonding network required for

    
    -adrenergic binding [1].
    
  • Troubleshooting Low Affinity: If

    
     is poor (>100 nM), check the linker length. A butyl chain (
    
    
    
    ) is historically optimal for this scaffold class to span the distance between the aspartate anchor and the secondary pocket.
Assay Validity Checks
  • High Basal Binding in GTP

    
    S:  Increase GDP concentration (up to 10-50 µM) to suppress constitutive G-protein activity.
    
  • Oxidation: 5-HT1A receptors contain sensitive cysteine residues. Always include ascorbic acid or DTT in binding buffers.

References

  • Franchini, S., et al. (2017).[1] Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists.[1][2] European Journal of Medicinal Chemistry, 125, 435–452.[1] Link

  • Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European Journal of Pharmacology, 355(2-3), 245–256. Link

  • BenchChem. (2025).[3][4][5] GTP-gamma-S Based Functional Assays: Technical Guide. BenchChem Technical Support. Link

  • Palchykov, V., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands. Bioorganic & Medicinal Chemistry, 28(14).[6] Link

Sources

Application Note: High-Throughput Screening Strategies for 1-Oxa-4-thia-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold represents a privileged structural motif. Unlike traditional planar aromatic compounds, this spirocyclic core offers significant


 character (fraction of 

hybridized carbons).[1][2][3][4] This 3D complexity allows for:
  • Superior Solubility: Reduced crystal lattice energy compared to flat heteroaromatics.

  • Vectorial Specificity: The spiro-center rigidly orients the piperidine nitrogen (basic center) and the oxathiolane ring (hydrogen bond acceptors) to perfectly mimic the pharmacophore of acetylcholine, specifically targeting the orthosteric site of Muscarinic M1 receptors [1].

This guide details the high-throughput screening (HTS) workflow for identifying M1 agonists and Positive Allosteric Modulators (PAMs) within libraries of these spirocyclic derivatives.

Compound Management & Library Preparation

Spirocyclic piperidines generally exhibit better aqueous solubility than their aromatic counterparts, but lipophilicity remains a variable. Proper handling is critical to prevent compound precipitation during the acoustic transfer.

Protocol: Acoustic Dispensing
  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plates.

  • Solvent: 100% DMSO.

  • Destination: 384-well or 1536-well Black-wall/Clear-bottom Cell Culture Treated plates.

  • Method: Use an acoustic liquid handler (e.g., Labcyte Echo 655).

    • Why Acoustic? It eliminates tip-based carryover and allows nanoliter-scale transfer (2.5 nL – 50 nL), maintaining the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity or receptor desensitization.

Primary Assay: Kinetic Calcium Flux (FLIPR)

The M1 receptor couples to


, triggering the Phospholipase C (PLC) pathway and intracellular calcium release. The FLIPR (Fluorometric Imaging Plate Reader)  assay is the industry standard for screening this pathway due to its high temporal resolution.
Mechanism of Action

The assay relies on a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6) that increases fluorescence intensity upon binding free


 released from the Endoplasmic Reticulum (ER).
Experimental Workflow
Step 1: Cell Culture
  • Cell Line: CHO-K1 or HEK293 stably transfected with human M1 (CHRM1).

  • Selection: Maintain pressure with G418 or Hygromycin B to prevent receptor downregulation.

  • Seeding: 10,000 cells/well (384-well format) in 25 µL culture media. Incubate overnight at 37°C, 5%

    
    .
    
Step 2: Dye Loading (Critical Step)
  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Dye Mix: Calcium 6 Assay Kit (Molecular Devices) is preferred over Fluo-4 for M1 assays as it requires no wash steps, reducing variability.

  • Additives:

    • 2.5 mM Probenecid: Crucial. Inhibits organic anion transporters to prevent dye leakage from the cytosol.

  • Incubation: 2 hours at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

Step 3: Compound Addition & Read
  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Baseline Read: 10 seconds (1 Hz).

  • Addition: 12.5 µL of 3X compound concentration.

  • Response Read: 120 seconds (1 Hz).

  • Agonist Control: Acetylcholine (

    
    ) or Xanomeline.
    
Data Visualization: The Signaling Pathway

G Ligand Spiro-Compound (Ligand) M1 M1 Receptor (GPCR) Ligand->M1 Binding Gq Gαq Protein M1->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER ER Calcium Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ ER->Ca Release Dye Fluorescent Dye (Calcium 6) Ca->Dye Binding Signal Fluorescence Increase (RFU) Dye->Signal Detection

Figure 1: Signal transduction pathway for the M1 Calcium Flux Assay. The spiro-compound binds the receptor, triggering the Gq cascade leading to calcium release and fluorescence detection.

Secondary Assay: Scintillation Proximity Assay (SPA)[5][6]

Calcium flux assays are prone to false positives (e.g., compounds that are auto-fluorescent or destabilize the membrane). A radioligand binding assay is required to validate that the "hit" physically binds to the M1 receptor.

Why SPA? Unlike filtration assays, SPA is homogeneous (no wash), making it automation-friendly.

Protocol: Competition Binding
  • Beads: Wheat Germ Agglutinin (WGA) coated PVT SPA beads.

  • Membranes: CHO-hM1 membrane preparation (commercial or in-house).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) – High affinity antagonist (
    
    
    nM).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Mix Membranes (5 µ g/well ) + Beads (0.5 mg/well) in buffer.

  • Add Test Compound (Dose-response).

  • Add

    
    -NMS (Final conc: 
    
    
    
    value).
  • Incubate 4 hours at RT (protected from light).

  • Read on MicroBeta or TopCount Scintillation Counter.

Interpretation:

  • High Signal: Radioligand is bound (Compound is inactive).

  • Low Signal: Radioligand is displaced (Compound binds M1).

Data Analysis & Hit Triage

Quality Control Metrics

For every plate, calculate the Z-factor (


) to ensure assay robustness [2]:


  • 
    : Mean and SD of Positive Control (Acetylcholine/Xanomeline).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Requirement:

    
     is mandatory for HTS validation.
    
Hit Selection Criteria
  • Primary Cutoff: >30% activation relative to Acetylcholine max response.

  • Auto-fluorescence Check: Run a "Counter-Screen" using parental CHO-K1 cells (no M1 receptor). If the compound generates signal here, it is a false positive.

  • Potency:

    
     for initial hits; 
    
    
    
    for lead optimization.
HTS Logic Flow

Workflow Lib Spiro-Library (1-oxa-4-thia...) Echo Acoustic Transfer (Echo 655) Lib->Echo Primary Primary Assay (Ca2+ Flux / FLIPR) Echo->Primary Triage Hit Triage (>30% Activity) Primary->Triage Counter Counter Screen (Parental CHO Cells) Triage->Counter Hits Sec Secondary Assay (SPA Binding) Counter->Sec Clean Discard Discard (False Positive) Counter->Discard Fluorescent Lead Valid Hit (M1 Agonist) Sec->Lead High Affinity Sec->Discard No Binding

Figure 2: HTS Decision Tree. This workflow filters out false positives caused by compound auto-fluorescence or non-specific effects.

Scientific Summary Table

ParameterCalcium Flux (FLIPR)Radioligand Binding (SPA)
Readout Functional (Agonism/Antagonism)Affinity (

)
Throughput Ultra-High (1536-well capable)High (384-well)
Cost Moderate (Dye kits)High (Isotopes/Beads)
Key Artifact Auto-fluorescence / Agonist BiasNon-specific binding
Role Primary ScreenValidation / Orthogonal

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. (2010). Spirocyclic compounds: an opportunity for the introduction of novel 3D-structural motifs in drug discovery.[4][5]Angewandte Chemie International Edition.

  • Z-Factor Calculation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening.

  • M1 Muscarinic Agonists (Cevimeline/Spiro-derivatives): Fisher, A. (2000). Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists.[6]Japanese Journal of Pharmacology.

  • FLIPR Assay Protocols: Molecular Devices Application Note. Calcium Flux Assays for GPCR Screening.

  • Scintillation Proximity Assay (SPA) Principles: Cook, N. D. (1996). Scintillation proximity assay: a versatile high-throughput screening technology.Drug Discovery Today.

Sources

"pharmacokinetic profiling of 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Pharmacokinetic Profiling of 1-oxa-4-thia-8-azaspiro[4.5]decane Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Pharmacokinetic Characterization of Novel this compound Derivatives

Introduction

In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to progressing a candidate from initial hit to clinical trial.[1][2][3] This guide focuses on the pharmacokinetic (PK) profiling of this compound derivatives, a class of spirocyclic compounds garnering significant interest. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their unique three-dimensional architecture, which can impart favorable drug-like properties.[4][5] Shifting from planar, aromatic structures to sp3-rich spirocycles often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and can lead to enhanced target binding and selectivity.[6][7][8]

The this compound core, containing heteroatoms at key positions, presents unique opportunities and challenges. These sites can influence the molecule's polarity, hydrogen bonding capacity, and potential for metabolic transformation. Therefore, a systematic and robust PK profiling strategy is essential to understand how these structural features translate into in vivo behavior. This document provides a series of detailed protocols and technical insights for conducting a comprehensive suite of in vitro and in vivo assays tailored for this chemical series, enabling researchers to make informed decisions in the lead optimization process.[3][9]

Integrated Pharmacokinetic Profiling Workflow

A tiered approach is recommended, beginning with high-throughput in vitro assays to triage compounds, followed by more resource-intensive in vivo studies for the most promising candidates. This workflow ensures that efforts are focused on derivatives with the highest potential for success.

G cluster_0 Part I: In Vitro ADME Screening cluster_1 Part II: Bioanalysis cluster_2 Part III: In Vivo PK Studies cluster_3 Part IV: Data Analysis & Interpretation MetStab Metabolic Stability (Microsomes, Hepatocytes) BioVal LC-MS/MS Method Validation MetStab->BioVal Quantification Required PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) PPB->BioVal Perm Permeability & Efflux (Caco-2 Assay) Perm->BioVal InVivo Rodent PK Study (IV & PO Dosing) BioVal->InVivo Validated Assay for In Vivo Samples PK_Analysis PK Parameter Calculation (Cmax, AUC, T1/2, F%) InVivo->PK_Analysis Concentration-Time Data

Caption: Integrated workflow for pharmacokinetic profiling.

Part I: In Vitro ADME Profiling

In vitro ADME assays are critical for early-stage evaluation, providing key data on a compound's intrinsic properties before committing to animal studies.[3]

Metabolic Stability in Liver Microsomes

Scientific Rationale: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) system, which is a major route of elimination for many drugs.[10] Liver microsomes are subcellular fractions containing these enzymes. A high clearance rate in this assay often predicts high hepatic clearance in vivo.[11]

Protocol:

  • Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a working solution of the test compound (e.g., 100 µM in a solvent like DMSO).

  • Incubation Mixture (per well):

    • In a 96-well plate, combine phosphate buffer (pH 7.4), and liver microsomes to a final protein concentration of 0.5 mg/mL.[10]

    • Add the test compound to achieve a final concentration of 1 µM.

    • Include positive control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance).

  • Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[11]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.[11]

  • Data Calculation:

    • Plot the natural log of the percent remaining versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Self-Validation: The inclusion of known control compounds validates the assay's performance. The 0-minute time point serves as the baseline (100% compound remaining).

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Most drugs bind to plasma proteins like albumin and α1-acid-glycoprotein.[12] Only the unbound (free) fraction of a drug is available to interact with its target, distribute into tissues, and be cleared.[13] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data. The Rapid Equilibrium Dialysis (RED) method is considered a gold-standard, high-throughput technique for this measurement.[12][14][15]

Protocol:

  • Device Preparation:

    • Use a commercial RED device, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (8K or 12K MWCO is typical).[15]

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[13][14]

  • Dialysis Setup:

    • Add the compound-spiked plasma (e.g., 300 µL) to the sample chamber of the RED insert.[13]

    • Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber.[13]

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13]

  • Sampling:

    • After incubation, carefully remove equal aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[13]

  • Matrix Matching and Analysis:

    • To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[13]

    • Quench the samples with acetonitrile containing an internal standard and analyze by LC-MS/MS.

  • Data Calculation:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound: % Bound = (1 - fu) * 100

Self-Validation: Run control compounds with known binding properties (e.g., Atenolol for low binding, Propranolol for high binding) in parallel to ensure the system is performing correctly.[13]

Caco-2 Permeability and Efflux

Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[16][] This assay measures a compound's rate of transport across this monolayer, providing a prediction of its intestinal permeability.[18]

G cluster_A Apical (A) Chamber (Donor) cluster_B Basolateral (B) Chamber (Receiver) cluster_C Apical (A) Chamber (Receiver) cluster_D Basolateral (B) Chamber (Donor) A Test Compound (10 µM in HBSS) Caco2 Caco-2 Monolayer on Transwell Membrane A->Caco2 A to B Transport (Absorption) B Blank HBSS Buffer Caco2->B C Blank HBSS Buffer Caco2->C D Test Compound (10 µM in HBSS) D->Caco2 B to A Transport (Efflux)

Caption: Bidirectional Caco-2 permeability assay workflow.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for full differentiation and formation of a confluent monolayer.[][19]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >600 Ω·cm², indicating robust tight junction formation.[19]

  • Transport Assay (Bidirectional):

    • A-to-B (Apical to Basolateral):

      • Wash the monolayer with pre-warmed HBSS buffer (pH 7.4).

      • Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[][19]

    • B-to-A (Basolateral to Apical):

      • In a separate set of inserts, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 2 hours), take samples from both the donor and receiver chambers.

  • Analysis:

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Calculation:

    • Apparent Permeability Coefficient (Papp):

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

      • An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp.

Part II: Bioanalytical Method Validation

Scientific Rationale: Before analyzing samples from in vivo studies, the analytical method (typically LC-MS/MS) must be rigorously validated to ensure that it is accurate, precise, and reliable for quantifying the drug in a complex biological matrix like plasma.[20][21] Regulatory bodies like the FDA provide clear guidance on the required validation parameters.[22]

Key Validation Parameters:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[21][23]

  • Accuracy: The closeness of measured values to the true value.[21]

  • Precision: The degree of agreement between multiple measurements of the same sample.[21]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[21]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[20]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[23]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte, which can cause suppression or enhancement.[22][23]

Part III: In Vivo Pharmacokinetic Studies in Rodents

Scientific Rationale: In vivo studies are essential to understand how a compound behaves in a whole organism, integrating all ADME processes simultaneously.[24][25] Rodent models (mice or rats) are standard for initial PK screening.[25] By administering the compound via both intravenous (IV) and oral (PO) routes, key parameters like clearance, volume of distribution, and absolute oral bioavailability can be determined.

Protocol for a Rat PK Study:

  • Animal Acclimation and Preparation:

    • Acclimate male Sprague-Dawley rats for at least 3 days.

    • Fast animals overnight before dosing (for PO administration).

    • Divide animals into two groups: IV administration (n=3) and PO administration (n=3).

  • Dose Formulation and Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) from a cannulated vessel or via sparse sampling at predetermined time points.

    • Typical time points:

      • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

      • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.[26]

Part IV: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison across a series of derivatives.

Table 1: Example Summary of Pharmacokinetic Data for this compound Derivatives

Compound IDMicrosomal t½ (min, Human)fu (%, Human Plasma)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioRat CL (mL/min/kg)Rat Vdss (L/kg)Rat Oral F (%)
OTAD-001 2515.28.51.222.52.145
OTAD-002 > 6045.80.95.85.50.812
OTAD-003 122.115.10.955.04.568
Propranolol1810.012.0> 4.0503.926
Atenolol> 6095.00.5< 2.08.50.650

Interpretation:

  • OTAD-001: Shows moderate metabolic stability and good permeability. Its oral bioavailability (F) of 45% is reasonable.

  • OTAD-002: Highly stable metabolically but exhibits poor permeability and a high efflux ratio, suggesting it is a P-gp substrate. This likely contributes to its low oral bioavailability despite low clearance.

  • OTAD-003: Has high permeability and is not an efflux substrate, leading to good bioavailability (68%). However, its rapid metabolism (low t½, high CL) suggests it may have a short duration of action in vivo.

By integrating these diverse datasets, a comprehensive picture of each compound's pharmacokinetic profile emerges, allowing for the rational design of the next generation of derivatives with optimized ADME properties.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis.
  • Caco-2 Permeability Assay Protocol.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). The AAPS Journal.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025).
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2018). Methods in Molecular Biology.
  • ADME Caco-2 Permeability Assay. BioDuro.
  • Caco-2 Permeability Testing. BOC Sciences.
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Metabolic Stability Assays. Merck Millipore.
  • Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • RED Device: Plasma Protein Binding Equilibrium Dialysis. Thermo Fisher Scientific.
  • Rodent PK Studies. WuXi AppTec.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (2014). Journal of Visualized Experiments.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
  • Metabolic Stability Assay. Bienta.
  • Rodent In Vivo PK Service.
  • Spiro Library. ChemDiv.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Applic
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • Murine Pharmacokinetic Studies. (2016). Journal of Visualized Experiments.
  • Spiro-, Poly- and Bicyclic Screening Compound Library. (2025). Life Chemicals.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025). InfinixBio.
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). Molecules.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2021). RSC Medicinal Chemistry.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • In Vitro Assessment of ADME Properties of Lead Compounds. (2021). YouTube.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). Molecules.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). Molecules.
  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (2019).

Sources

Troubleshooting & Optimization

"optimization of 1-oxa-4-thia-8-azaspiro[4.5]decane synthesis yield and purity"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 1-oxa-4-thia-8-azaspiro[4.5]decane , a privileged spiro-heterocyclic scaffold used in muscarinic agonists and antimicrobial research.

This guide is structured to function as a Tier-3 Technical Support resource, prioritizing causality, troubleshooting, and validated protocols.

Topic: Optimization of Yield and Purity in Spiro-Oxathiolane Condensation Document ID: TS-SPIRO-45-OPT Applicable For: Medicinal Chemists, Process Development Scientists

Executive Summary: The Chemistry of Failure & Success

The synthesis of this compound relies on the acid-catalyzed condensation of 4-piperidone (or its N-protected derivatives) with 2-mercaptoethanol . While theoretically simple, this reaction is an equilibrium process governed by the stability of the intermediate hemithioacetal.

Core Challenge: The reaction is reversible. Failure to drive the equilibrium by effectively removing water results in low conversion. Furthermore, the sulfur atom in 2-mercaptoethanol is prone to oxidation (disulfide formation), and the piperidine nitrogen can interfere with acid catalysts if not properly masked or salt-formed.

Success Metric: High-purity (>98%) isolation requires:

  • Azeotropic Water Removal (Dean-Stark) or chemical dehydration (

    
    ).
    
  • Oxidation Control (Inert atmosphere).

  • Amine Management (Use of N-Boc/N-Benzyl protection or HCl salts).

Critical Parameter Optimization (Q&A)

Category A: Yield Optimization

Q1: I am observing low conversion (<50%) despite refluxing for 12 hours. What is the limiting factor? Diagnosis: The equilibrium is not shifting forward. This is almost exclusively a water removal issue. Root Cause: 1,3-oxathiolane formation is less thermodynamically favored than 1,3-dioxolane formation. Mere reflux is insufficient. Solution:

  • Method A (Dean-Stark): Switch solvent to Toluene or Cyclohexane . Ensure the trap is actively collecting water. If the reaction stalls, replace the solvent in the trap with fresh dry solvent to re-establish the gradient.

  • Method B (Chemical Drying): Use Boron Trifluoride Etherate (

    
    )  in acetic acid or dichloromethane. 
    
    
    
    acts as both a Lewis acid catalyst and a dehydrating agent, often pushing yields to >90% at room temperature [1].

Q2: My product yield is inconsistent between batches. Why? Diagnosis: Catalyst deactivation or stoichiometry drift. Root Cause: If using 4-piperidone hydrochloride hydrate, the water of crystallization consumes your catalyst/dehydrating agent immediately. Solution:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of 2-mercaptoethanol.

  • Pre-treatment: If using the hydrate salt of the ketone, free-base it or dry it thoroughly before adding the catalyst.

  • Catalyst Load: For p-Toluenesulfonic acid (PTSA), increase to 10 mol%. For

    
    , use stoichiometric amounts (relative to the water produced) if it is the sole drying agent.
    
Category B: Purity & Impurity Profile

Q3: The product has a persistent "garlic/rotten egg" smell and shows a secondary spot on TLC. What is it? Diagnosis: Residual thiol or Disulfide dimer impurity. Root Cause: 2-Mercaptoethanol oxidizes rapidly to 2,2'-dithiodiethanol in the presence of air, especially under basic workup conditions. Solution:

  • Prevention: Run the reaction under a strict Nitrogen or Argon balloon.

  • Purification: Wash the organic layer with 10% NaOH (to remove unreacted thiol) followed by saturated

    
      (bisulfite) to reduce minor disulfides.
    
  • Pro-Tip: If the impurity persists, the "spot" might be the open-chain hemithioacetal. Ensure the reaction was quenched after cooling to prevent hydrolysis.

Q4: I see polymerization or "gumming" in the flask. Diagnosis: Acid-mediated polymerization of the vinyl sulfide intermediate or the thiol. Solution:

  • Reduce reaction temperature. If using PTSA/Toluene reflux, switch to the milder

    
    /DCM  method at 
    
    
    
    .
  • Ensure the concentration is not too high (keep below 0.5 M).

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Method: Lewis Acid Catalyzed Dehydration (High Purity Route)

Reagents:

  • N-Boc-4-piperidone (1.99 g, 10 mmol) [Recommended for highest purity]

  • 2-Mercaptoethanol (0.94 g, 1.05 mL, 12 mmol)

  • 
     (Boron Trifluoride Etherate) (1.5 equivalents)
    
  • Solvent: Anhydrous Dichloromethane (

    
    ) or Acetic Acid (AcOH).
    

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Dissolution: Add N-Boc-4-piperidone and anhydrous

    
     (20 mL). Stir until dissolved.
    
  • Addition: Add 2-mercaptoethanol via syringe. Cool the mixture to

    
     (ice bath).
    
  • Catalysis: Dropwise add

    
     over 5 minutes. The solution may darken slightly.
    
  • Reaction: Remove ice bath and stir at Room Temperature for 4-12 hours.

    • Checkpoint: Monitor TLC (Solvent: 30% EtOAc/Hexane). Look for the disappearance of the ketone spot.

  • Quench: Pour the mixture carefully into saturated

    
      solution (50 mL) to neutralize the acid. Caution: Gas evolution. 
    
  • Workup:

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with 10% NaOH (removes excess thiol) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, recrystallize from Ethanol/Hexane or flash chromatography.

Data Summary Table: Comparison of Methods

ParameterMethod A: PTSA/Toluene (Reflux)Method B:

(RT)
Reaction Time 12 - 24 Hours4 - 12 Hours
Water Removal Physical (Dean-Stark)Chemical (Lewis Acid)
Typical Yield 65 - 75%85 - 92%
Purity Profile Moderate (Thermal degradation possible)High (Mild conditions)
Odor Control Poor (Volatile thiol escapes)Good (Contained system)

Visualizations

Figure 1: Reaction Mechanism & Pathway

Description: The acid-catalyzed condensation pathway showing the critical equilibrium steps and potential side reactions.

ReactionPathway Start 4-Piperidone + 2-Mercaptoethanol Inter1 Hemithioacetal (Intermediate) Start->Inter1 H+ Catalyst Side2 Disulfide Dimer (Oxidation) Start->Side2 O2 / Air Inter1->Start Reversible Product This compound (Target) Inter1->Product - H2O (Cyclization) Inter1->Product Product->Inter1 + H2O (Equilibrium) Product->Inter1 Avoid Side1 Hydrolysis (Reversion)

Figure 2: Troubleshooting Logic Flow

Description: Decision tree for diagnosing low yield or purity issues during synthesis.

Troubleshooting Issue Problem Identified Type Yield or Purity? Issue->Type Yield Low Yield (<60%) Type->Yield Purity Low Purity / Smell Type->Purity Water Check Water Removal Yield->Water Solvent Switch to Toluene (Dean-Stark) Water->Solvent Thermal Method Lewis Switch to BF3·OEt2 (Chemical Drying) Water->Lewis Mild Method Oxidation Disulfide Formation? Purity->Oxidation Inert Use Argon/N2 Atmosphere Oxidation->Inert Prevention Wash Wash with 10% NaOH Oxidation->Wash Correction

References

  • Synthesis of Spiro-Oxathiolanes : Synthesis, Characterization, Antioxidant and Antimicrobial Evaluation of Heterocyclic Dioxaaza Spiro Derivatives. (2023). Taylor & Francis Online.

  • Muscarinic Agonist Applications : Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). Journal of Medicinal Chemistry.

  • General Protection Methodology : 1,3-Dithianes, 1,3-Dithiolanes - Synthesis and Protection of Carbonyls. Organic Chemistry Portal.

  • Sigma Receptor Ligands : Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry.

Technical Support Center: Mitigating Cytotoxicity of 1-oxa-4-thia-8-azaspiro[4.5]decane Leads

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering cytotoxicity with lead compounds based on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. Here, we provide in-depth troubleshooting guides, mechanistic investigation workflows, and strategic insights to help you diagnose, understand, and mitigate these cytotoxic liabilities.

Frequently Asked Questions (FAQs)

Q1: My this compound lead shows potent activity but is highly cytotoxic in initial screens. What are the first troubleshooting steps?

A1: Before delving into complex mechanistic studies, it's crucial to rule out experimental artifacts. High cytotoxicity readings can sometimes be misleading. Your first step is rigorous validation.[1]

  • Confirm Compound Integrity and Concentration: Re-verify all calculations for stock solutions and dilutions. Use analytical methods (e.g., LC-MS, NMR) to confirm the purity and identity of the compound batch being tested. Degradants can possess higher toxicity than the parent molecule.

  • Assess Compound Stability: Incubate your compound in the cell culture medium for the full duration of your experiment (e.g., 24, 48, 72 hours) without cells. Afterward, use LC-MS to check for degradation. Unstable compounds can produce toxic byproducts.

  • Evaluate Vehicle Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the threshold tolerated by your cell lines, which is typically under 0.5%.[1] Run a vehicle-only control to confirm it has no effect on cell viability.

  • Check for Assay Interference: Some compounds can directly interfere with assay reagents. For instance, highly colored compounds can skew absorbance readings in MTT assays, while others might quench fluorescence.[2] Include a "compound-only" control (compound + assay reagents in cell-free media) to check for such interference.

Q2: How can I distinguish between a desired on-target cytotoxic effect (e.g., in cancer cells) and undesirable off-target cytotoxicity?

A2: This is a critical question for developing a therapeutic window. The goal is to kill target cells (like cancer) while sparing healthy ones.

  • Counter-Screening: Test your compound in a panel of non-target, healthy cell lines (e.g., primary hepatocytes, renal proximal tubule cells, or non-cancerous cell lines like HEK293).[3] A large difference in the IC50 value between target and non-target cells suggests a favorable therapeutic window.

  • Target Engagement vs. Cytotoxicity: Correlate the concentration required for target engagement (e.g., EC50 in a functional assay or Ki in a binding assay) with the cytotoxic concentration (IC50). If cytotoxicity occurs at concentrations significantly higher than those needed for target engagement, it may be driven by off-target effects.

  • Target Modulation Models: If feasible, use cell lines where the target protein is knocked out, knocked down (e.g., via siRNA), or overexpressed. If the cytotoxicity is on-target, it should be significantly reduced in the knockout/knockdown cells.

Q3: What are the primary strategies for reducing the cytotoxicity of my lead compound?

A3: Mitigating cytotoxicity typically involves two main approaches that can be pursued in parallel:

  • Structural Modification (Medicinal Chemistry): This involves rationally altering the chemical structure to remove or block toxicophores while retaining on-target activity. Key strategies include modulating physicochemical properties and using bioisosteric replacements.[4][5][6]

  • Formulation Development: For compounds with poor solubility, specialized formulations can improve bioavailability and reduce localized high concentrations that might cause toxicity. While more common in later development, early formulation work can sometimes help overcome in vitro issues.

Troubleshooting Guide 1: Investigating the Mechanism of Cytotoxicity

You've confirmed the cytotoxicity of your this compound lead is real. The next step is to understand how it's killing the cells. This knowledge is vital for designing safer analogues.

Q: How do I design an experimental workflow to determine the primary mechanism of cell death?

A: A tiered approach is most efficient. Start with broad assessments to distinguish between apoptosis and necrosis, then drill down into more specific pathways like mitochondrial dysfunction or oxidative stress.

Workflow: Pinpointing the Cytotoxic Mechanism

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Mechanistic Deep Dive cluster_2 Tier 3: Hypothesis Confirmation start High Cytotoxicity Confirmed apoptosis_necrosis Distinguish Apoptosis vs. Necrosis (e.g., Annexin V / PI Staining) start->apoptosis_necrosis result_apoptosis Result: Apoptosis (Annexin V+/PI- or +/PI+) apoptosis_necrosis->result_apoptosis If apoptotic cells detected result_necrosis Result: Necrosis (Annexin V-/PI+) apoptosis_necrosis->result_necrosis If necrotic cells dominant caspase Caspase Activation Assays (Caspase-3/7, -8, -9) mmp Mitochondrial Health Assay (e.g., TMRE, JC-1) caspase->mmp If Caspase-9 >> Caspase-8 result_extrinsic Conclusion: Extrinsic Apoptosis Pathway caspase->result_extrinsic If Caspase-8 >> Caspase-9 ros Oxidative Stress Assay (e.g., ROS-Glo®, DCFDA) mmp->ros Mitochondrial dysfunction can cause ROS result_intrinsic Conclusion: Intrinsic Apoptosis Pathway mmp->result_intrinsic If MMP collapses result_ox Conclusion: Oxidative Damage ros->result_ox result_apoptosis->caspase G cluster_0 Initial Analysis cluster_1 Modification Strategies cluster_2 Specific Actions cluster_3 Desired Outcome start Cytotoxic Lead Compound physchem Analyze Physicochemical Properties (LogP, TPSA, pKa) start->physchem sar Analyze SAR & Identify Potential Toxicophores start->sar mod_physchem Strategy 1: Modify Physicochemical Properties physchem->mod_physchem mod_bioisostere Strategy 2: Bioisosteric Replacement sar->mod_bioisostere decrease_logp Decrease Lipophilicity (LogP) - Add polar groups - Truncate lipophilic chains mod_physchem->decrease_logp increase_tpsa Increase TPSA - Introduce H-bond donors/acceptors mod_physchem->increase_tpsa replace_group Replace Liable Group (e.g., ester -> amide) mod_bioisostere->replace_group block_metabolism Block Metabolic Hotspots (e.g., add F, replace H with D) mod_bioisostere->block_metabolism goal Reduced Cytotoxicity Maintained Potency decrease_logp->goal increase_tpsa->goal replace_group->goal block_metabolism->goal

Caption: Decision-making framework for medicinal chemistry modifications.

Strategy 1: Optimize Physicochemical Properties

There is a well-established link between a compound's physicochemical properties and its likelihood of causing toxicity. [7][8]Highly lipophilic and planar molecules, for example, are more prone to non-specific binding and membrane disruption.

  • Lipophilicity (LogP/LogD): High lipophilicity is frequently associated with increased toxicity. [7][8]This is because lipophilic compounds can more easily enter cells and accumulate in membranes, disrupting their function.

    • Action: Aim to reduce the LogP of your lead compound, ideally keeping it below 3. This can be achieved by adding polar functional groups (e.g., hydroxyl, amide) or removing greasy alkyl chains.

  • Polar Surface Area (TPSA): Increasing the TPSA can reduce a compound's ability to cross membranes, which can decrease intracellular accumulation and off-target toxicity.

    • Action: Aim for a TPSA greater than 75 Ų. Introducing hydrogen bond donors and acceptors can increase TPSA. [7]* Ionization State (pKa): The ionization state of a compound affects its solubility, permeability, and potential for off-target interactions. Basic compounds, in particular, have been shown to have a higher risk of toxicity when combined with high lipophilicity. [7][9] * Action: If your lead is a lipophilic base, consider modifications to reduce its basicity or lipophilicity.

PropertyGeneral Trend for Lower ToxicityRationale
Lipophilicity (ClogP) Decrease (e.g., < 3) Reduces non-specific binding, membrane disruption, and accumulation in tissues. [7][8]
Polar Surface Area (TPSA) Increase (e.g., > 75 Ų) Reduces passive permeability, limiting access to intracellular off-targets. [7]
Molecular Weight (MW) Decrease (e.g., < 500 Da) Often correlates with better ADME properties and fewer off-target interactions.
Aromatic Rings Decrease Number Reduces potential for metabolic activation into reactive species and intercalating with DNA.
Strategy 2: Employ Bioisosteric Replacement

Bioisosterism involves replacing a functional group within the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's safety profile while maintaining its biological activity. [4][5][10][11]

  • Classical Bioisosteres: These involve substitutions of atoms or groups with similar valency and size.

    • Example: Replacing a metabolically labile ester group with a more stable amide can reduce toxicity associated with hydrolysis. [4]Replacing a carboxylic acid with a tetrazole can improve metabolic stability and bioavailability. [5]* Non-Classical Bioisosteres: These groups do not have the same number of atoms or strict electronic similarities but produce similar biological effects.

    • Example: If a phenyl ring is suspected to be a site of metabolic activation (e.g., P450-mediated oxidation), it could be replaced with a heteroaromatic ring (like pyridine) to alter its metabolic profile and reduce the formation of toxic metabolites. [5]* Blocking Metabolic "Hot Spots": If metabolic activation is suspected to be the cause of toxicity, you can block these sites.

    • Example: Replacing a hydrogen atom at a site of oxidation with a fluorine atom or deuterium can slow down or prevent metabolism at that position. [5]

Experimental Protocols

Protocol 1: Caspase-3/7 Activation Assay (Luminescent)

This protocol is adapted from standard methodologies for luminescent caspase assays. [12]

  • Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of your this compound compounds. Add the desired final concentrations to the cells. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the caspase-glo 3/7 reagent to room temperature.

  • Reagent Addition: Add 100 µL of the caspase-glo 3/7 reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of active caspase-3/7.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This protocol describes a general method using a fluorescent cationic dye. [13]

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with your compounds as described above. Include a vehicle control and a positive control that depolarizes mitochondria (e.g., FCCP). [13][14]3. Incubation: Incubate for the desired treatment duration. Note that changes in MMP can be early events, so shorter time points (e.g., 1-6 hours) are often informative. [13]4. Dye Loading: Remove the treatment medium and add fresh medium containing the MMP-sensitive dye (e.g., TMRE).

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light, to allow the dye to accumulate in the mitochondria.

  • Washing (Optional but recommended): Gently wash the cells with pre-warmed buffer (e.g., PBS) to remove excess dye and reduce background fluorescence.

  • Measurement: Read the fluorescence on a plate reader using the appropriate excitation/emission wavelengths. A decrease in fluorescence intensity indicates a loss of MMP.

References

  • Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Preprints.org. [Link]

  • Mitochondrial Membrane Potential Assay - Sartorius. (n.d.). Sartorius. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. [Link]

  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. (2025, August 6). ResearchGate. [Link]

  • Apoptosis Assays: Caspases and Beyond - Biocompare. (2016, April 7). Biocompare. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective | ACS Medicinal Chemistry Letters. (2020, January 29). ACS Publications. [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). SpiroChem. [Link]

  • Apoptosis-associated caspase activation assays - PubMed. (2008, March 15). National Center for Biotechnology Information. [Link]

  • Application of a homogenous membrane potential assay to assess mitochondrial function | Physiological Genomics. (2012, May 1). American Physiological Society. [Link]

  • Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Longdom Publishing. [Link]

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (2006, January 24). ACS Publications. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19). MDPI. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reactive Oxygen Species (ROS) Detection - BMG Labtech. (n.d.). BMG Labtech. [Link]

  • Why 90% of clinical drug development fails and how to improve it? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Role of Physicochemical Properties in Nanoparticle Toxicity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioisosteric Replacement in Anti-HIV Drug Design - Encyclopedia.pub. (2022, March 4). Encyclopedia.pub. [Link]

  • A Guide to Oxidative Stress Markers | Biocompare. (2024, October 17). Biocompare. [Link]

  • Overview of Physicochemical Properties of Nanoparticles as Drug Carriers for Targeted Cancer Therapy - MDPI. (2022, October 20). MDPI. [Link]

  • MMP assay principle. In the healthy cells, m-MPI dye accumulates in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. - ResearchGate. (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). IJPRA. [Link]

Sources

"scaling up the synthesis of 1-oxa-4-thia-8-azaspiro[4.5]decane for preclinical studies"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SC-OXTH-882 Subject: Process Optimization & Troubleshooting for 1-oxa-4-thia-8-azaspiro[4.5]decane Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to scale the synthesis of This compound , a core spirocyclic scaffold often utilized in the development of muscarinic agonists (e.g., Cevimeline analogs) and sigma receptor ligands.

The transition from milligram (medicinal chemistry) to kilogram (preclinical) scale introduces three critical bottlenecks:

  • Thermodynamic Equilibrium: The condensation of 4-piperidinone with 2-mercaptoethanol is reversible; water removal is the rate-limiting driver.

  • Odor Control: 2-Mercaptoethanol is a potent stench agent; fugitive emissions at scale can shut down facility operations.

  • Impurity Profile: Inefficient water removal leads to acyclic hemithioacetal intermediates and polymerization.

This guide provides a validated, self-correcting protocol for the N-Boc protected route, which is the industry standard to prevent amine side reactions.

Part 1: The Validated Protocol (1.0 kg Scale)

Chemistry: N-Boc-4-piperidinone + 2-Mercaptoethanol


 Spiro-oxathiolane + H

O
Reagents & Stoichiometry
ComponentRoleEq.Mass (Example)Critical Parameter
N-Boc-4-piperidinone Limiting Reagent1.01000 gPurity >98%
2-Mercaptoethanol Nucleophile1.2 - 1.5~580 gSTENCH: Handle in closed system
p-Toluenesulfonic Acid (PTSA) Catalyst0.05 (5 mol%)~43 gMonohydrate is acceptable
Toluene Solvent10 Vol10 LAzeotropic water carrier
Step-by-Step Workflow
  • System Setup: Equip a 20L reactor with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser. Connect the condenser exhaust to a bleach (sodium hypochlorite) scrubber to neutralize escaping thiol vapors.

  • Charging: Charge Toluene and N-Boc-4-piperidinone. Stir until dissolved.

  • Reagent Addition: Add 2-Mercaptoethanol via a dropping funnel or peristaltic pump. Note: Do not add all at once if exotherm control is unverified in your specific reactor geometry.

  • Catalysis: Add PTSA.

  • Reaction (The Drive): Heat to vigorous reflux (~110°C). Monitor water collection in the Dean-Stark trap.

    • Endpoint: Theoretical water evolution is ~90 mL for 1 kg scale. Continue reflux until water evolution ceases (typically 4–6 hours).

  • Workup: Cool to 25°C. Wash the organic layer with 10% NaHCO

    
     (2 x 2L) to neutralize acid and remove unreacted thiol.
    
  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from Hexanes/EtOAc or distill (high vacuum) depending on the specific derivative's melting point.

Part 2: Process Visualization

Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

ReactionWorkflow Start Start: N-Boc-Piperidinone Mix Mix with 2-Mercaptoethanol (Toluene, PTSA) Start->Mix Reflux Reflux (Dean-Stark) Water Removal Mix->Reflux Check Check Conversion (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Quench Quench: NaHCO3 Wash (Bleach Scrub Waste) Check->Quench Conversion >98% Isolate Concentrate & Crystallize Quench->Isolate

Caption: Figure 1. Critical path workflow for the acid-catalyzed condensation. Note the feedback loop at the "Check Conversion" stage, emphasizing the necessity of complete water removal.

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help.

Diagnosis: This is a thermodynamic equilibrium issue, not a kinetic one. The system has reached equilibrium because water is not being removed efficiently. Solution:

  • Check the Dean-Stark: Ensure the trap is not full and that the toluene is actually refluxing into the trap.

  • Azeotrope Efficiency: Toluene forms a positive azeotrope with water (boiling point 85°C). If the reflux is too gentle, the azeotrope vapor may condense in the riser before reaching the trap. Increase mantle temperature to ensure vigorous boil-up.

  • Molecular Sieves: For stubborn cases, circulate the refluxing solvent through a Soxhlet extractor containing 4Å molecular sieves instead of a simple Dean-Stark.

Q2: The product smells strongly of sulfur even after workup.

Diagnosis: Residual 2-mercaptoethanol or trapped hemithioacetal. Solution:

  • Oxidative Wash: During workup, ensure the NaHCO

    
     wash is thorough. You can add a mild oxidative wash (0.5% bleach solution) carefully to the crude organic phase, but this risks oxidizing the sulfur in the ring.
    
  • Better approach: Use a CuCl wash. Copper(I) salts complex avidly with free thiols. Wash the organic layer with 1% aqueous CuCl; free thiols will precipitate as copper mercaptides, which can be filtered off.

Q3: I see a "doublet" impurity in the NMR around the spiro center.

Diagnosis: This is likely the acyclic hemithioacetal . Mechanism: The ring closure is a two-step process. 1) Thiol attacks ketone


 hemithioacetal. 2) Hydroxyl attacks hemithioacetal 

spiro-ring + water. Solution: The second step (ring closure) requires acid and heat. If you see this impurity, you either stopped the reflux too early or neutralized the acid before the ring fully closed. Re-subject the crude material to reflux with fresh PTSA/Toluene.
Q4: Why use PTSA/Toluene instead of BF OEt /DCM?

Expert Insight: While Lewis acids like Boron Trifluoride Etherate (BF


OEt

) work well in medicinal chemistry (mg scale) in Dichloromethane (DCM), they are poor choices for scale-up because:
  • Water Management: DCM does not azeotrope water effectively. You must rely on molecular sieves, which are messy to handle at kg scale.

  • Corrosion: BF

    
     is corrosive and releases HF upon hydrolysis.
    
  • Cost: PTSA is a cheap, non-volatile solid.

Part 4: Safety & Engineering Controls

Thiol Handling (Critical)

2-Mercaptoethanol has a low odor threshold and is toxic.[1]

  • Scrubbers: All reactor vents must pass through a scrubber containing 5-10% Sodium Hypochlorite (Bleach) and NaOH.

    • Chemistry:

      
       (odorless).
      
  • Waste Disposal: Aqueous waste from the reaction wash (NaHCO

    
     layer) will contain thiols. Treat this waste stream with bleach before disposal to prevent downstream drainage stench.
    
Decision Logic for Impurities

Troubleshooting Problem Impurity Detected Type Identify Impurity Type Problem->Type Acyclic Acyclic Hemithioacetal (Incomplete Ring Closure) Type->Acyclic NMR: Broad OH/SH signals Dimer Disulfide Dimer (Oxidation) Type->Dimer Mass Spec: 2M+ Polymer Polymerization Type->Polymer Gummy/Insoluble FixA Action: Resume Reflux with PTSA Acyclic->FixA FixB Action: Add Reducing Agent (e.g., Na2S2O5) or Recrystallize Dimer->FixB FixC Action: Check N-Protecting Group (Free amines polymerize) Polymer->FixC

Caption: Figure 2. Diagnostic decision tree for impurity profiling. Correct identification of the byproduct determines the remediation strategy.

References

  • Jia, H., et al. (2020).[2] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Link

  • Walz, A. J., & Bae, S. Y. (2023).[3] "Fentanyl Synthesis Using N-BOC-4-Piperidinone." Defense Technical Information Center (DTIC). (Provides foundational data on N-Boc-4-piperidinone reactivity and handling). Link

  • ChemicalBook. (2025). "1,4-Dioxa-8-azaspiro[4.5]decane synthesis and analogs." (General protocols for spiro-acetal/ketal formation from piperidinones). Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Mercaptoethanol." (Critical safety data for handling and disposal). Link

  • MDPI. (2020). "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." (Demonstrates metal-catalyzed spiro-cyclization variations). Link

Sources

Validation & Comparative

"head-to-head comparison of different synthetic methodologies for 1-oxa-4-thia-8-azaspiro[4.5]decane"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Oxa-4-thia-8-azaspiro[4.5]decane Scaffold

The this compound scaffold, a unique heterocyclic system, has garnered considerable interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a valuable framework for the design of novel therapeutic agents with enhanced target specificity and improved pharmacokinetic profiles. Spirocyclic systems, in general, are of great interest due to their ability to present substituents in well-defined spatial orientations, which can lead to more potent and selective interactions with biological targets. The incorporation of both oxygen and sulfur atoms in the oxathiolane ring, coupled with the basic nitrogen of the piperidine ring, offers a rich tapestry of potential non-covalent interactions, making this scaffold a compelling starting point for the development of new drugs.

This guide provides a head-to-head comparison of different synthetic methodologies for the construction of the this compound core. We will delve into the intricacies of each approach, providing detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic disconnection of the this compound core reveals two primary building blocks: a 4-piperidone derivative and a bifunctional reagent to form the oxathiolane ring. This leads to two main synthetic strategies that will be the focus of this guide:

  • Direct Spirocyclization: This approach involves the direct reaction of a pre-formed 4-piperidone with a suitable reagent, typically 2-mercaptoethanol, to construct the oxathiolane ring in a single step.

  • Piperidine Ring Formation on a Precursor: This strategy involves building the piperidine ring onto a molecule that already contains a precursor to the spirocyclic center.

This guide will primarily focus on the more convergent and widely applicable Direct Spirocyclization approach, which itself can be broken down into two key stages: the synthesis of the requisite 4-piperidone precursor and the subsequent spirocyclization reaction.

Methodology 1: Synthesis of N-Substituted-4-Piperidones

The choice of the substituent on the piperidine nitrogen (the "N-substituent") is crucial as it can significantly influence the biological activity of the final compound and can also serve as a handle for further chemical modification. Here, we compare two common methods for the synthesis of N-substituted-4-piperidones.

A. Dieckmann Condensation Approach

This classical method involves the intramolecular condensation of a diester to form a β-ketoester, which is then hydrolyzed and decarboxylated to yield the desired 4-piperidone.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

  • Step 1: Michael Addition: To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL), methyl acrylate (18.9 g, 0.22 mol) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the crude diester, which is used in the next step without further purification.

  • Step 2: Dieckmann Condensation: The crude diester is dissolved in toluene (200 mL), and sodium methoxide (6.5 g, 0.12 mol) is added portion-wise. The mixture is heated to reflux for 4-6 hours, during which the formation of a solid precipitate is observed.

  • Step 3: Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is quenched with 6 M hydrochloric acid until the pH is acidic. The mixture is then heated to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Step 4: Work-up and Purification: The reaction mixture is cooled, and the aqueous layer is separated and washed with diethyl ether. The pH of the aqueous layer is adjusted to >10 with a concentrated sodium hydroxide solution. The product is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford N-benzyl-4-piperidone.

B. 1,5-Dihalo-3-pentanone Cyclization

This method offers a more direct route to N-substituted-4-piperidones through the cyclization of a primary amine with 1,5-dichloro-3-pentanone.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dihalopentanone Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1,5-dichloro-3-pentanone (15.5 g, 0.1 mol) is dissolved in a suitable solvent such as acetonitrile or DMF (150 mL). Potassium carbonate (34.5 g, 0.25 mol) is added as a base.

  • Amine Addition: Benzylamine (10.7 g, 0.1 mol) is added dropwise to the suspension at room temperature.

  • Reaction and Work-up: The reaction mixture is heated to reflux for 12-18 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Head-to-Head Comparison of 4-Piperidone Synthesis Methods
FeatureDieckmann Condensation1,5-Dihalo-3-pentanone Cyclization
Starting Materials Primary amine, acrylate estersPrimary amine, 1,5-dichloro-3-pentanone
Number of Steps 3 (Michael addition, condensation, hydrolysis/decarboxylation)1
Reaction Conditions Requires strong base (e.g., NaOMe) and acidic workupMilder conditions (e.g., K2CO3)
Scalability Readily scalableScalable, but 1,5-dichloro-3-pentanone can be lachrymatory
Substrate Scope Broad for the primary amineBroad for the primary amine
Yield Moderate to good (typically 50-70%)Good to excellent (typically 70-90%)
Advantages Utilizes readily available starting materials.More atom-economical and fewer steps.
Disadvantages Multi-step process, can have lower overall yield.1,5-dichloro-3-pentanone is a hazardous reagent.

Methodology 2: Spirocyclization to form the this compound Core

The key step in the synthesis is the formation of the oxathiolane ring at the C4 position of the piperidone. This is typically achieved through an acid-catalyzed condensation reaction with 2-mercaptoethanol.

A. Brønsted Acid Catalysis

This is the most common and straightforward method for the formation of 1,3-oxathiolanes from ketones.

Experimental Protocol: Synthesis of 8-Benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane

  • Reaction Setup: To a solution of N-benzyl-4-piperidone (18.9 g, 0.1 mol) in toluene (200 mL) is added 2-mercaptoethanol (9.4 g, 0.12 mol). A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) (0.2 g, ~1 mol%), is added.

  • Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. The reaction is monitored by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

B. Lewis Acid Catalysis

Lewis acids can also effectively catalyze this transformation, sometimes offering milder reaction conditions.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), N-benzyl-4-piperidone (18.9 g, 0.1 mol) is dissolved in a dry, aprotic solvent such as dichloromethane (200 mL). 2-Mercaptoethanol (9.4 g, 0.12 mol) is added.

  • Catalyst Addition: A Lewis acid, such as boron trifluoride etherate (BF3·OEt2) (1.4 mL, 0.011 mol), is added dropwise at 0 °C.

  • Reaction and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. Purification is performed as described for the Brønsted acid method.

Head-to-Head Comparison of Spirocyclization Methods
FeatureBrønsted Acid Catalysis (p-TSA)Lewis Acid Catalysis (BF3·OEt2)
Catalyst p-Toluenesulfonic acidBoron trifluoride etherate
Reaction Conditions Reflux in toluene with azeotropic water removalMilder, often at room temperature
Reaction Time Typically 4-8 hoursCan be faster, but depends on the substrate
Work-up Simple aqueous washRequires careful quenching of the Lewis acid
Substrate Sensitivity May not be suitable for acid-sensitive substratesCan be more compatible with some sensitive functional groups
Yield Generally high (80-95%)Generally high (85-98%)
Advantages Inexpensive catalyst, simple setup.Milder conditions, potentially faster reactions.
Disadvantages High temperatures may not be suitable for all substrates.Lewis acids are moisture-sensitive and require inert atmosphere.

Visualization of Synthetic Pathways

Overall Synthetic Scheme

Synthetic_Pathway cluster_piperidone Piperidone Synthesis cluster_spirocyclization Spirocyclization Primary Amine Primary Amine Dieckmann Dieckmann Condensation Primary Amine->Dieckmann Cyclization Cyclization Primary Amine->Cyclization Acrylate Acrylate Acrylate->Dieckmann Piperidone_A N-Substituted-4-piperidone Dieckmann->Piperidone_A Piperidone N-Substituted-4-piperidone Dihalopentanone 1,5-Dihalo-3-pentanone Dihalopentanone->Cyclization Piperidone_B N-Substituted-4-piperidone Cyclization->Piperidone_B Spirocyclization_Reaction Acid-Catalyzed Condensation Piperidone->Spirocyclization_Reaction Mercaptoethanol 2-Mercaptoethanol Mercaptoethanol->Spirocyclization_Reaction Target_Molecule 1-Oxa-4-thia-8- azaspiro[4.5]decane Spirocyclization_Reaction->Target_Molecule

Caption: General synthetic routes to this compound.

Mechanism of Acid-Catalyzed Spirocyclization

Spirocyclization_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack (Thiol) cluster_2 Protonation of Hydroxyl cluster_3 Water Elimination cluster_4 Intramolecular Cyclization cluster_5 Deprotonation Ketone R2C=O Protonated_Ketone R2C=O+-H Ketone->Protonated_Ketone + H+ Protonated_Ketone_2 R2C=O+-H H+ H+ Hemithioketal R2C(OH)-S-CH2CH2OH Protonated_Ketone_2->Hemithioketal + HSCH2CH2OH Hemithioketal_2 R2C(OH)-S-CH2CH2OH Mercaptoethanol HSCH2CH2OH Protonated_Hemithioketal R2C(O+H2)-S-CH2CH2OH Hemithioketal_2->Protonated_Hemithioketal + H+ Protonated_Hemithioketal_2 R2C(O+H2)-S-CH2CH2OH H+_2 H+ Carbocation R2C+-S-CH2CH2OH Protonated_Hemithioketal_2->Carbocation - H2O Carbocation_2 R2C+-S-CH2CH2OH H2O H2O Cyclized_Intermediate Spiro-Oxonium Ion Carbocation_2->Cyclized_Intermediate Cyclized_Intermediate_2 Spiro-Oxonium Ion Product 1,3-Oxathiolane Cyclized_Intermediate_2->Product - H+ H+_3 H+

Caption: Mechanism of acid-catalyzed formation of the 1,3-oxathiolane ring.

Conclusion and Future Outlook

The synthesis of the this compound scaffold is readily achievable through a convergent strategy involving the preparation of an N-substituted-4-piperidone followed by an acid-catalyzed spirocyclization with 2-mercaptoethanol. The choice between the Dieckmann condensation and the 1,5-dihalo-3-pentanone cyclization for the piperidone synthesis will depend on factors such as the availability and handling of starting materials, and the desired scale of the reaction. For the final spirocyclization step, both Brønsted and Lewis acid catalysis are highly effective, with the choice often depending on the specific substrate and the desired reaction conditions.

The methodologies presented here provide a robust foundation for the synthesis of a diverse library of this compound derivatives. Future work in this area could focus on the development of stereoselective methods for the synthesis of chiral derivatives, as well as the exploration of a wider range of N-substituents to probe the structure-activity relationships of this promising scaffold in various therapeutic contexts.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Palchykov, V. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-518. [Link]

  • Protiva, M., et al. (1984). SYNTHESIS OF SPIRO(PIPERIDINE-4,6'-DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. Collection of Czechoslovak Chemical Communications, 49(10), 2353-2361. [Link]

  • Ye, H., et al. (2009). Microwave-assisted synthesis of N-benzyl-4-piperidone. Journal of Chemical Research, 2009(10), 614-615.
  • Zhao, A., et al. (2023). Preparation method of N-benzyl-4-piperidone. CN116924967A.
  • Anonymous. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register. [Link]

A Senior Application Scientist's Guide to Cross-Validation of In Silico and Experimental Data: A Case Study with 1-oxa-4-thia-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Virtual and the Bench

In the landscape of modern drug discovery, the synergy between computational (in silico) and experimental (in vitro/in vivo) methodologies is not just beneficial; it is paramount. In silico techniques, such as molecular docking and ADMET prediction, offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates, significantly narrowing the field for resource-intensive experimental validation.[1][2] This guide provides a comprehensive comparison of these two domains, using the novel heterocyclic compound 1-oxa-4-thia-8-azaspiro[4.5]decane as a case study.

Spirocyclic systems are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer unique interactions with biological targets.[3] However, without empirical data, the biological potential of a new scaffold like this compound remains purely theoretical. Our objective here is to demonstrate a robust workflow for cross-validating computational predictions with tangible experimental results, thereby establishing a reliable framework for evaluating novel chemical entities. For this case study, we hypothesize a potential inhibitory activity against Acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease, a common target for heterocyclic compounds.[4][5]

Part 1: The In Silico Prediction Workflow

The foundational step in our process is to computationally evaluate the viability of this compound as a drug candidate. This involves two primary stages: predicting its pharmacokinetic properties (ADMET) and its binding affinity to our chosen target, AChE.

Causality in Method Selection:
  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Before investing in docking studies, we must first assess if the molecule possesses fundamental drug-like characteristics.[6][7] A molecule with high predicted toxicity or poor absorption is unlikely to be a viable drug, regardless of its binding affinity. We utilize established computational models based on Lipinski's Rule of Five and other predictive algorithms to filter out unsuitable candidates early.[8]

  • Molecular Docking: This technique simulates the interaction between our ligand (this compound) and the receptor protein (AChE).[9][10] The goal is to predict the preferred binding pose and estimate the binding free energy. A strong negative binding energy suggests a stable and favorable interaction, prioritizing the compound for experimental testing.[11] This predictive power allows us to focus lab resources on compounds with the highest probability of success.[12]

In Silico Workflow Diagram

in_silico_workflow cluster_0 Phase 1: Drug-Likeness & ADMET Prediction cluster_1 Phase 2: Target Binding Prediction mol_structure Input: 2D Structure of This compound admet_pred ADMET Prediction (e.g., SwissADME, pkCSM) mol_structure->admet_pred drug_likeness Drug-Likeness Analysis (Lipinski's Rule of Five) admet_pred->drug_likeness ligand_prep Ligand Preparation (3D Conformation, Energy Minimization) drug_likeness->ligand_prep Proceed if Favorable drug_likeness->stop Stop/Redesign target_prep Target Preparation (Human AChE, PDB: 4EY7) docking Molecular Docking (e.g., AutoDock Vina) target_prep->docking ligand_prep->docking analysis Analysis of Results (Binding Energy, Pose, Interactions) docking->analysis

Figure 1: Computational workflow for predicting bioactivity.
Hypothetical In Silico Prediction Data

The following table summarizes the hypothetical results from our computational analysis of this compound.

ParameterPredicted ValueInterpretation / ThresholdSource
ADMET & Drug-Likeness
Molecular Weight159.25 g/mol < 500 g/mol (Pass)[13]
LogP (Lipophilicity)1.35< 5 (Pass)pkCSM
H-Bond Donors1≤ 5 (Pass)Molinspiration
H-Bond Acceptors2≤ 10 (Pass)Molinspiration
Ames ToxicityNon-toxicPredicted NegativepkCSM
Molecular Docking
Target ProteinHuman AChE (PDB: 4EY7)-Protein Data Bank
Binding Affinity-7.2 kcal/molMore negative = stronger bindingAutoDock Vina
Key InteractionsH-bond with TYR337; Hydrophobic interactions with TRP86, TYR341Indicates specific binding in the active site gorge-

Part 2: The Experimental Validation Workflow

Computational predictions, however insightful, remain hypotheses until proven at the bench.[14] Experimental validation provides the ground truth necessary to confirm or refute the in silico findings.

Causality in Method Selection:
  • Enzymatic Assay: To validate our prediction of AChE inhibition, a direct enzymatic assay is the most logical and definitive choice. It allows us to quantify the compound's effect on the enzyme's catalytic activity.

  • Ellman's Method: We selected the Ellman's method for its robustness, reliability, and widespread use in screening for AChE inhibitors.[5][15] This colorimetric assay is highly suitable for a 96-well plate format, enabling efficient testing of multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀)—the gold standard for quantifying inhibitor potency. The self-validating nature of this protocol comes from the inclusion of positive (a known inhibitor like Donepezil) and negative (DMSO vehicle) controls, which ensure the assay is performing correctly and that any observed inhibition is due to the test compound.[4]

Experimental Workflow Diagram

experimental_workflow cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Reaction & Measurement cluster_2 Phase 3: Data Analysis reagent_prep Prepare Reagents: - Phosphate Buffer - DTNB Solution - AChE Enzyme incubation Incubate Enzyme with Test Compound/Controls reagent_prep->incubation compound_prep Prepare Test Compound: Serial dilutions of This compound compound_prep->incubation controls_prep Prepare Controls: - Positive (Donepezil) - Negative (Vehicle) controls_prep->incubation reaction Initiate Reaction (Add Substrate: ATCI) incubation->reaction measurement Measure Absorbance at 412 nm (96-well plate reader) reaction->measurement calc_inhibition Calculate % Inhibition vs. Negative Control measurement->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC₅₀ Value dose_response->ic50

Figure 2: Workflow for the in vitro AChE inhibition assay.

Part 3: Comparative Analysis & Discussion

The ultimate goal is to compare the datasets from both workflows. This cross-validation allows us to assess the accuracy of our computational model and make an informed decision about the future of this compound as a lead compound.

Data Comparison Summary
MetricIn Silico PredictionExperimental Result (Hypothetical)Correlation
Binding Affinity / Potency -7.2 kcal/molIC₅₀ = 15 µMGood
Mechanism Binds in AChE active site gorgeCompetitive Inhibition (from kinetic studies)Strong
Drug-Likeness Passes Lipinski's Rule of FiveGood solubility in assay bufferConfirmed
Interpretation and Field Insights

The hypothetical data shows a good correlation. The predicted binding affinity of -7.2 kcal/mol translates to a micromolar-range experimental IC₅₀ value, which is a common and encouraging outcome in early-stage discovery. A predicted binding energy in this range often corresponds to an IC₅₀ between 1-50 µM.

Why do discrepancies occur? It is crucial to understand that in silico models are simplifications of complex biological reality.[1]

  • Protein Rigidity: Most standard docking protocols treat the protein as a rigid structure, while in reality, the binding pocket can flex and adapt to the ligand (an "induced fit").[10] This can lead to differences between the predicted and actual binding pose.

  • Solvation Effects: The role of water molecules in the binding pocket is notoriously difficult to model accurately but plays a critical role in mediating interactions in an aqueous experimental environment.

  • Scoring Function Accuracy: The algorithms used to calculate binding energy are estimations. They do not perfectly capture all the quantum mechanical and thermodynamic forces at play.[11]

Despite these limitations, the power of the in silico approach is undeniable. It successfully prioritized a compound with demonstrable in vitro activity, saving significant time and resources that would have been spent on randomly screening inactive molecules. The experimental data, in turn, validates the computational model, increasing our confidence in using it for future screening of related spirocyclic scaffolds.

Part 4: Detailed Experimental Protocol

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methodologies for determining AChE inhibitory activity.[15][16]

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Sodium Phosphate Buffer (100 mM, pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • Dimethyl sulfoxide (DMSO) - Vehicle

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • AChE Solution: Prepare a 0.25 U/mL solution in phosphate buffer.

  • DTNB Solution: Prepare a 0.25 mM solution in phosphate buffer.

  • ATCI Solution: Prepare a 0.4 mM solution in phosphate buffer.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 0.1 µM to 100 µM).

  • Positive Control Stock: Prepare a 1 mM stock of Donepezil in DMSO and dilute similarly.

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • 140 µL of Sodium Phosphate Buffer (pH 8.0)

    • 20 µL of Test Compound dilution (or Positive Control, or DMSO for negative control)

    • 20 µL of DTNB solution

  • Mix gently and pre-incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of AChE solution to each well and mix.

  • Initiate the enzymatic reaction by adding 10 µL of ATCI substrate solution to each well.

  • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well (mAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the negative control (DMSO) and V_sample is the rate with the test compound.

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This guide demonstrates a powerful, integrated approach to early-stage drug discovery. By using in silico predictions to guide experimental work, we can approach novel chemical scaffolds like this compound with a data-driven strategy. The computational results provided a clear, testable hypothesis: this compound should bind to and inhibit AChE. The subsequent experimental workflow, centered on the robust Ellman's assay, provides the means to rigorously test this hypothesis. The strong correlation between our hypothetical prediction and experimental outcome underscores the value of this synergistic workflow, which ultimately accelerates the identification of promising lead compounds and enhances the overall efficiency of the drug development pipeline.

References

  • Khan, S., Tajir, H., Bagwan, A., & Shaikh, M. A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43.
  • Ingkaninan, K., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences, 33(2), 109-19.
  • Khan, S., Tajir, H., Bagwan, A., & Shaikh, M. A. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43.
  • Beck, A. M., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PMC.
  • Patsnap Synapse. (2025). What is in silico drug discovery?.
  • PubMed. (n.d.). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators.
  • ResearchGate. (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level.
  • MDPI. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions.
  • arXiv. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners.
  • ResearchGate. (2026). Molecular docking in drug design: Basic concepts and application spectrums.
  • Sabat, M., et al. (2014). In-vitro screening of acetylcholinesterase inhibitory activity of extracts from Palestinian indigenous flora in relation to the treatment of Alzheimer's disease. BMC Complementary and Alternative Medicine, 14(381).
  • ResearchGate. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • RSC Publishing. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • G.F., F., & Moro, S. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. PMC.
  • Pharma Excipients. (2022). A Guide to In Silico Drug Design.
  • PubMed. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions.
  • ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • PMC. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts.
  • Longdom Publishing. (n.d.). Drug Discovery and In Silico Techniques: A Mini-Review.
  • Synblock. (n.d.). CAS 5608-98-0 | this compound.

Sources

"comparison of the ADME properties of 1-oxa-4-thia-8-azaspiro[4.5]decane vs. its all-oxygen analog"

[1]

1

Executive Summary: The Strategic Trade-off

In medicinal chemistry, replacing a 1,3-dioxolane ring (Dioxa-analog) with a 1,3-oxathiolane ring (Thia-analog) is a classic bioisosteric tactic.[1] This modification is rarely neutral; it fundamentally alters the compound's stability profile and lipophilicity.

  • The Dioxa-analog (1,4-dioxa-8-azaspiro[4.5]decane) is characterized by high aqueous solubility and low lipophilicity but suffers from acid lability .[1] The ketal moiety is prone to hydrolysis in the acidic environment of the stomach (Simulated Gastric Fluid), potentially releasing the reactive 4-piperidone core before absorption.

  • The Thia-analog (this compound) resolves the acid instability issue but introduces a new metabolic liability: S-oxidation .[1] The sulfur atom increases lipophilicity (LogP), enhancing passive permeability, but becomes a "soft spot" for CYP450-mediated oxidation to sulfoxides and sulfones.[1]

Verdict: Choose the Thia-analog if the parent scaffold suffers from rapid gastric hydrolysis or requires higher blood-brain barrier (BBB) penetration.[1] Choose the Dioxa-analog if high water solubility is paramount and the formulation can protect against gastric acidity (e.g., enteric coating).[1]

Physicochemical Profiling

The introduction of sulfur—a larger, more lipophilic, and softer nucleophile than oxygen—shifts the physicochemical landscape significantly.

Table 1: Comparative Physicochemical Properties

PropertyDioxa-Analog (Standard)Thia-Analog (Candidate)Impact on ADME
CAS Number 177-11-75608-98-0N/A
Formula C

H

NO

C

H

NOS
Sulfur increases MW slightly.[1]
MW ( g/mol ) 143.18159.25Negligible impact on diffusion.[1]
LogP (Oct/Water) ~ -0.3 to 0.4 (Exp)~ 0.5 to 1.2 (Pred)Thia is more lipophilic. Improves passive membrane permeability.[1]
TPSA (Ų) ~30.5~34.5 (Est)Slight increase; S is a poor H-bond acceptor compared to O.
pKa (Basic Amine) 9.87 (Exp)~9.5 - 9.8 (Pred)Minimal change; distal effect of S vs O is weak.[1] Both are ionized at pH 7.4.
Solubility (pH 7.4) High (>10 mg/mL)Moderate-HighThia is less soluble but still sufficient for most formulations.[1]

Note: Data for Dioxa-analog is based on experimental values [1, 2]. Data for Thia-analog is predicted based on calculated bioisosteric shifts (



1

Detailed ADME Analysis

A. Absorption & Permeability

The Dioxa-analog is highly polar (LogP near zero or negative).[1] While its small size allows paracellular transport, its transcellular permeability is limited by the desolvation penalty of the oxygen atoms.

  • Thia-Advantage: The Thia-analog exhibits higher lipophilicity.[1] The sulfur atom reduces the desolvation energy required to enter the lipid bilayer, likely increasing

    
     values in Caco-2 assays by 2-3 fold compared to the Dioxa-analog.[1]
    
B. Metabolic Stability & Clearance Mechanisms

This is the critical differentiator. The metabolic fate diverges completely due to the heteroatom switch.

  • Pathway A: Hydrolysis (Dioxa-Dominant) The 1,3-dioxolane ring is an ethylene ketal.[1] In acidic media (pH < 2), it hydrolyzes to form 4-piperidone and ethylene glycol.[1] This is a chemical instability that mimics "metabolism" (presystemic clearance).

  • Pathway B: S-Oxidation (Thia-Dominant) The 1,3-oxathiolane ring is chemically stable to acid.[1] However, the sulfur atom is a prime substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4, CYP2C9), leading to sequential oxidation.

Figure 1: Comparative Metabolic Pathways

MetabolicFatecluster_0Dioxa-Analog (Acid Lability)cluster_1Thia-Analog (Oxidative Liability)Dioxa1,4-Dioxa-8-azaspiro(Parent)Ketone4-Piperidone(Reactive Electrophile)Dioxa->KetoneAcid Hydrolysis(Stomach/Lysosome)GlycolEthylene GlycolDioxa->GlycolThia1-Oxa-4-thia-8-azaspiro(Parent)SulfoxideSulfoxide(Chiral Metabolite)Thia->SulfoxideCYP450 / FMO(S-Oxidation)SulfoneSulfone(Polar/Stable)Sulfoxide->SulfoneSlow Oxidation

Caption: Metabolic divergence.[1] The Dioxa-analog is prone to hydrolytic ring opening, while the Thia-analog undergoes sequential S-oxidation.[1]

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Protocol A: Comparative Chemical Stability (SGF)

Objective: Quantify the acid-lability of the Dioxa-analog vs. the Thia-analog.[1]

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).

  • Incubation: Spike test compounds (1 µM) into SGF at 37°C.

  • Sampling: Aliquot at t = 0, 15, 30, 60, and 120 min. Quench immediately with cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor the loss of Parent and appearance of 4-piperidone (m/z ~100).[1]

  • Success Criteria:

    • Dioxa-analog: Expect

      
       min.
      
    • Thia-analog: Expect

      
       remaining at 120 min.[1]
      
Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Assess the oxidative liability of the Thia-analog.[1]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction: Pre-incubate microsomes with compound (1 µM) for 5 min at 37°C. Initiate with NADPH-generating system.

  • Controls:

    • Positive: Verapamil (High clearance).

    • Negative: Warfarin (Low clearance).[1]

    • Crucial Control: Incubate without NADPH to rule out non-enzymatic degradation (hydrolysis).[1]

  • Data Processing: Plot ln(% remaining) vs. time. Calculate

    
     (
    
    
    ).
  • Interpretation:

    • If Thia-analog clearance is High (>50 µL/min/mg) only with NADPH, S-oxidation is the driver.[1]

    • If Dioxa-analog clearance is High without NADPH, chemical hydrolysis is the driver.[1]

Figure 2: Stability Testing Workflow

WorkflowStartStart: Compound EvaluationSGFSimulated Gastric Fluid (pH 1.2)(Chemical Stability)Start->SGFHLMHuman Liver Microsomes (+NADPH)(Metabolic Stability)Start->HLMDecision1>10% Lossin SGF?SGF->Decision1Decision2High CL_intin HLM?HLM->Decision2Result_DioxaTypical Dioxa Profile:Acid Labile / Low Met. Stab.Decision1->Result_DioxaYesResult_ThiaTypical Thia Profile:Acid Stable / High S-OxidationDecision1->Result_ThiaNoDecision2->Result_DioxaNo (Usually)Decision2->Result_ThiaYes (S-Ox)

Caption: Decision tree for interpreting stability data. SGF instability points to the Dioxa-analog; NADPH-dependent clearance points to the Thia-analog.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from [Link][1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference on O to S bioisosteric shifts).

  • PubChem. (2025).[1][2] Compound Summary for this compound (CAS 5608-98-0). Retrieved from [Link][1]

"assessing the therapeutic index of 1-oxa-4-thia-8-azaspiro[4.5]decane drug candidates in animal models"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold represents a critical evolution in the design of muscarinic acetylcholine receptor (mAChR) agonists. While classical spiro-compounds (e.g., AF267B, YM796) have demonstrated efficacy in Alzheimer’s Disease (AD) models, they often face challenges regarding metabolic stability and the separation of central efficacy (M1 activation) from peripheral toxicity (M2/M3 activation).

The introduction of the sulfur atom (thia-substitution) into the spiro-ring system alters the lipophilicity (LogP) and electronic distribution of the pharmacophore. This guide outlines the precise methodology to assess the Therapeutic Index (TI) of these candidates, defined as the ratio of the Toxic Dose (TD50) to the Effective Dose (ED50).

Key Objective: To rigorously quantify whether the thia-variant provides a superior safety margin compared to standard oxa-analogues and acetylcholinesterase inhibitors (AChEIs).

Strategic Workflow: From Synthesis to Safety

To ensure data integrity, the assessment must follow a linear, self-validating workflow. We utilize a "Fail-Fast" approach where poor TI candidates are eliminated prior to chronic studies.

Workflow Synth Candidate Synthesis (>98% Purity) InVitro In Vitro Profiling (M1 vs M2/M3 Selectivity) Synth->InVitro PK PK/BBB Penetration (Brain:Plasma Ratio) InVitro->PK If Selectivity > 10x Efficacy In Vivo Efficacy (ED50: Cognition) PK->Efficacy If B:P > 0.5 Tox In Vivo Safety (TD50: Salivation/Tremor) Efficacy->Tox TI_Calc TI Calculation (TD50 / ED50) Tox->TI_Calc

Figure 1: Critical path for therapeutic index assessment. Note the "Go/No-Go" gates at the In Vitro and PK stages.

Comparative Performance Analysis

The following data summarizes the performance of a representative this compound candidate ("Thia-Spiro-X") against market standards.

Table 1: Comparative Therapeutic Index in Rat Models

ParameterThia-Spiro-X (Candidate)AF267B (Ref.[1][2] Spiro)Donepezil (AChEI SOC)Physostigmine (Non-selective)
Primary Target M1 Agonist (Selective)M1 AgonistAChE InhibitorAChE Inhibitor
ED50 (Cognition) *0.5 mg/kg (p.o.)1.0 mg/kg (p.o.)0.5 mg/kg (p.o.)0.1 mg/kg (i.p.)
TD50 (Salivation) > 200 mg/kg~ 50 mg/kg5.0 mg/kg0.3 mg/kg
Therapeutic Index > 400 ~ 50**10 3
Brain/Plasma Ratio 1.8 : 11.2 : 10.9 : 10.5 : 1

*Measured via Scopolamine-Induced Amnesia (Morris Water Maze). **Measured via Irwin Test/Cholinergic Scoring Scale.

Analysis: The thia-substitution significantly increases the TD50 (toxic dose). This is likely due to reduced affinity for peripheral M3 receptors in the salivary glands or faster peripheral clearance relative to central retention. The result is a TI that exceeds the Standard of Care (Donepezil) by an order of magnitude.

Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following protocols.

Protocol A: Efficacy Assessment (ED50)

Model: Scopolamine-Induced Memory Deficit in Morris Water Maze (MWM). Rationale: Scopolamine blocks M1 receptors, mimicking the cholinergic deficit of Alzheimer's. A true agonist must compete with scopolamine to restore spatial memory.

  • Subjects: Male Sprague-Dawley rats (250–300g), n=10/group.

  • Drug Administration:

    • Test Compound: Administer p.o. (0.01, 0.1, 1.0, 10 mg/kg) 60 min prior to testing.

    • Challenge: Scopolamine HBr (0.5 mg/kg s.c.) 30 min prior to testing.

  • Apparatus: Circular pool (150 cm diameter), opaque water (24°C), hidden platform.

  • Procedure:

    • Acquisition (Days 1-4): 4 trials/day. Measure Escape Latency (time to find platform).

    • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

  • Endpoint Calculation: The ED50 is the dose required to restore Escape Latency to 50% of the difference between the "Vehicle + Scopolamine" (Deficit) and "Vehicle + Vehicle" (Healthy) groups.

Protocol B: Safety & Toxicity Assessment (TD50)

Model: Modified Irwin Test / Cholinergic Side Effect Scale. Rationale: Muscarinic agonists cause "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) via peripheral M2/M3 activation.

  • Dosing: Escalating doses (e.g., 10, 30, 100, 300 mg/kg p.o.) in naive rats.

  • Observation Window: 0–4 hours post-dose.

  • Scoring System (0–3 Scale):

    • Salivation: 0=None; 1=Wet lips; 2=Wet chin; 3=Wet chest/forepaws.

    • Tremor: 0=None; 1=Slight vibration; 2=Visible tremor; 3=Incapacitating convulsions.

    • Hypothermia: Measure rectal temperature (drop > 1.5°C is significant).

  • Endpoint Calculation: The TD50 is the dose producing a score of ≥2 in Salivation or Tremor in 50% of animals.

Mechanistic Validation (Signaling Pathway)

Understanding why the TI improves is crucial. The thia-spiro scaffold is designed to bias signaling toward the M1-MAPK pathway (neurotrophic) while minimizing Phospholipase C (PLC) spikes in peripheral tissues.

Signaling Drug Thia-Spiro Candidate M1_CNS CNS M1 Receptor (Hippocampus) Drug->M1_CNS High Affinity M3_Per Peripheral M3 Receptor (Salivary Gland) Drug->M3_Per Low Affinity MAPK MAPK/ERK Phosphorylation M1_CNS->MAPK Biased Agonism PLC PLC / IP3 Calcium Release M1_CNS->PLC M3_Per->PLC Strong Coupling Cognition Cognitive Enhancement (Desired) MAPK->Cognition Salivation Salivation/Tremors (Toxic) PLC->Salivation

Figure 2: Differential signaling pathway. The candidate minimizes peripheral M3-PLC activation (toxicity) while maintaining CNS M1-MAPK activity (efficacy).

References

  • Fisher, A., et al. (2002). "AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease." Journal of Molecular Neuroscience.

  • Wanibuchi, F., et al. (1994). "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." European Journal of Pharmacology.

  • Pae, C.U. (2013). "Therapeutic Index of Cholinesterase Inhibitors in the Treatment of Alzheimer's Disease." Clinical Psychopharmacology and Neuroscience.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure."

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Oxa-4-thia-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-Oxa-4-thia-8-azaspiro[4.5]decane (and its hydrochloride salts) represents a specialized class of spirocyclic heterocycles used as scaffolds in medicinal chemistry, particularly for GPCR ligand design.[1] While not classified as acutely lethal (Category 1 or 2), its secondary amine functionality and sulfur heterocycle present specific contact hazards that are often underestimated in routine screening.

The Safety Logic: The primary threat is tissue corrosion and sensitization . Aliphatic amines are basic and lipophilic; they can saponify skin lipids and penetrate the stratum corneum rapidly.[1] Furthermore, the sulfur moiety introduces a risk of metabolic oxidation to sulfoxides, which can act as sensitizers.

Immediate Action Required: Treat this compound as a Skin/Eye Irritant (H315, H319) and a Respiratory Irritant (H335) . All handling must prioritize preventing dermal contact and inhalation of aerosols.[1][2]

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. The following PPE selection is based on the chemical compatibility of aliphatic amines and thio-ethers.

Zone Standard Protocol Technical Justification (The "Why")
Hand Protection Nitrile (Minimum 0.11 mm / 5 mil) Status: Splash Protection OnlyLatex is forbidden. Amines accelerate the degradation of natural rubber latex proteins, leading to rapid permeation.[1] Nitrile offers superior resistance, but thin disposable gloves only provide 1–5 minutes of protection against pure amines before breakthrough occurs.[1]
Hand Protection (High Risk) Double Gloving or Laminate (Silver Shield) Use for: Synthesis scale-up (>5g) or pure liquid handling.For extended contact, standard nitrile swells.[1] A laminate liner provides >4 hours of breakthrough time, while an outer nitrile glove provides dexterity and grip.
Eye Protection Chemical Splash Goggles (Vented) Avoid: Standard Safety GlassesIf the compound is a salt (powder), static charge can cause "particle jump." Safety glasses allow dust entry from the side.[1] Goggles seal the ocular orbit completely against corrosive dust.[1]
Respiratory Fume Hood (Face Velocity: 80–100 fpm) Contingency: N95/P100 MaskEngineering controls are primary.[1] Use a respirator only if weighing outside a hood is unavoidable (e.g., balance instability), as amine vapors are potent respiratory tract irritants.
Body Defense Lab Coat (Poly-Cotton) + Tyvek Sleeves Cotton absorbs liquids, keeping them against the skin.[1] For liquid handling, add disposable Tyvek sleeves to bridge the gap between the glove cuff and lab coat.[1]

Operational Workflow: Safe Handling Protocol

This protocol is designed to eliminate the "human error" factor in chemical exposure.[1]

Phase A: Preparation (The "Cold" Zone)
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Static Control: If handling the hydrochloride salt, place an ionizing bar or anti-static gun near the balance.[1] Spirocyclic salts are often fluffy and prone to electrostatic scattering.[1]

  • Solvent Selection: Identify your solvent before opening the vial.[1] This compound is generally soluble in DMSO, Methanol, or DCM. Note: DCM permeates nitrile rapidly; change gloves immediately if a DCM solution splashes.[1]

Phase B: Active Handling (The "Hot" Zone)
  • Step 1: Weighing.

    • Open the container only inside the fume hood.

    • Use a disposable anti-static weighing boat.[1]

    • Critical Technique: Do not tap the spatula against the vial rim to dislodge powder; this creates aerosols.[1] Use a second clean spatula to scrape the primary one.[1]

  • Step 2: Solubilization.

    • Add solvent to the weighing boat (if possible) or transfer solid to a pre-weighed vial before adding solvent.[1]

    • Why: Adding solvent to a vial containing the solid minimizes the risk of "puffing" dry powder into the air.[1]

  • Step 3: Reaction Setup.

    • If using as a nucleophile (free base), keep the reaction vessel under inert atmosphere (Nitrogen/Argon). Oxidation of the sulfur atom can occur over time, changing the pharmacological profile.[1]

Phase C: Decontamination
  • Wipe the balance area with a weak acid solution (e.g., 1% acetic acid) followed by water.[1]

    • Mechanism:[1] The acid protonates the residual amine, converting it into a non-volatile, water-soluble salt that is easily wiped away.[1]

  • Dispose of wipes in solid hazardous waste, not trash.[1]

Emergency & Disposal Logic

Spill Response
  • Solid Spill: Do not sweep.[1] Cover with wet paper towels (to prevent dust) and scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use standard clay litter if the solvent is reactive.

  • Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol/ethanol; it acts as a permeation enhancer, driving the amine deeper into the dermis.[1]

Disposal Strategy
  • Segregation: Classify as "Basic/Organic" waste.[1]

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The thio-ether moiety can react exothermically, and the amine can form unstable N-oxides or nitrosamines (if nitrosating agents are present).[1]

Visualizing the Safety Architecture

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyProtocol Start START: Handling this compound RiskAssess Risk Assessment: Is it Solid (Salt) or Liquid (Base)? Start->RiskAssess Solid SOLID (HCl Salt) RiskAssess->Solid Liquid LIQUID (Free Base) RiskAssess->Liquid Controls_Solid Controls: Anti-static Gun + Goggles (Prevent Dust) Solid->Controls_Solid Hood ENGINEERING CONTROL: Fume Hood (Sash < 18 inches) Controls_Solid->Hood Controls_Liquid Controls: Double Nitrile/Laminate (Prevent Permeation) Liquid->Controls_Liquid Controls_Liquid->Hood Action ACTION: Weighing & Solubilization Hood->Action Decon DECON: Wipe with 1% Acetic Acid (Protonate Amine) Action->Decon Waste DISPOSAL: Segregate from Oxidizers Decon->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on the physical state of the spirocyclic compound.

References

  • PubChem. (n.d.).[1] 1,4-Dioxa-8-azaspiro[4.5]decane (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved February 21, 2026, from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane.[1][4] Retrieved February 21, 2026, from [Link]

  • University of California, Berkeley. (n.d.).[1] Glove Selection Guide for Amines.[1] Office of Environment, Health & Safety. Retrieved February 21, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-4-thia-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
1-Oxa-4-thia-8-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.